molecular formula C10H14ClN3O3 B1452007 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride CAS No. 1185312-46-2

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Katalognummer: B1452007
CAS-Nummer: 1185312-46-2
Molekulargewicht: 259.69 g/mol
InChI-Schlüssel: LJCOPSVCDSIDPW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a useful research compound. Its molecular formula is C10H14ClN3O3 and its molecular weight is 259.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-nitro-2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9;/h3-4,6,9,11H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCOPSVCDSIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671514
Record name 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185312-46-2
Record name 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Introduction

This compound is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates three key pharmacophores: a pyridine ring, a piperidine moiety, and a nitro group. This guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, safety information, and its potential applications, grounded in established chemical principles. The pyridine scaffold is a privileged structure in drug design, known for its presence in numerous FDA-approved drugs and its ability to act as a hydrogen bond acceptor, potentially enhancing binding affinity to biological targets[1][2][3]. Similarly, the piperidine ring is one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, often used to improve physicochemical properties like solubility and to provide a rigid scaffold for orienting other functional groups[4].

Chemical Identity and Structure

Proper identification is the cornerstone of all chemical research and experimentation.

  • Systematic Name: 5-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride

  • Common Synonyms: 5-nitro-2-piperidin-3-yloxypyridine;hydrochloride, 5-nitro-2-(3-piperidyloxy)pyridine, chloride[5]

  • CAS Number: 1185312-46-2[5][6]

  • Molecular Formula: C₁₀H₁₄ClN₃O₃[5][6]

  • Molecular Weight: 259.69 g/mol [5][6]

Molecular Structure Representations
  • SMILES: O=[O-].[H]Cl[6]

  • InChIKey: LJCOPSVCDSIDPW-UHFFFAOYSA-N[5]

Physicochemical and Computational Properties

The physicochemical profile of a compound dictates its behavior in both chemical and biological systems. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile in drug development. The data presented below has been aggregated from chemical supplier databases.

PropertyValueSource
Purity ≥96%[5]
Topological Polar Surface Area (TPSA) 77.29 Ų[7]
LogP (calculated) 1.5424[7]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 5[5]
Rotatable Bonds 3[7]
Storage Conditions Sealed in dry, room temperature or 2-8°C[6][7]

Synthesis and Characterization

While a specific, peer-reviewed synthesis is not publicly available, a chemically sound and logical approach for its preparation is via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. This method is widely used for creating ether linkages on electron-deficient aromatic rings.

Causality of the Synthetic Strategy

The pyridine ring is rendered highly electron-deficient by the strongly electron-withdrawing nitro group at the C5 position. This electronic deficit makes the C2 position exceptionally susceptible to attack by nucleophiles. 3-Hydroxypiperidine, acting as the oxygen nucleophile, can displace a suitable leaving group, such as a halogen (e.g., chlorine), from the 2-position of the pyridine ring. The use of a base is critical to deprotonate the hydroxyl group of the piperidine, thereby generating a more potent alkoxide nucleophile required for the substitution reaction. The final step involves treatment with hydrochloric acid to form the stable, more easily handled hydrochloride salt.

Representative Synthesis Workflow

G R1 2-Chloro-5-nitropyridine Int Int R1->Int R2 3-Hydroxypiperidine R2->Int Base Strong Base (e.g., NaH, K2CO3) Base->Int Deprotonation Solvent Aprotic Polar Solvent (e.g., DMF, DMSO) Solvent->Int Reaction Medium HCl HCl in Ether/Dioxane Product This compound HCl->Product Salt Formation Int->Product G Molecule 5-Nitro-2-(3-piperidinyloxy)pyridine HCl Features Pyridine Ring Piperidine Ring Nitro Group Ether Linkage Molecule:f0->Features:f0 Molecule:f0->Features:f1 Molecule:f0->Features:f2 Molecule:f0->Features:f3 Significance H-bond acceptor, π-stacking, metabolic stability Improves solubility, provides 3D structure Strong H-bond acceptor, bioisostere, metabolic handle Provides conformational flexibility Features:e->Significance:w Features:e->Significance:w Features:e->Significance:w Features:e->Significance:w

Sources

An In-Depth Technical Guide to the Synthesis of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Importance

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic incorporation of the nitropyridine and piperidinyl ether moieties provides a versatile scaffold for the development of novel therapeutics. The nitro group, a strong electron-withdrawing group, not only activates the pyridine ring for nucleophilic aromatic substitution but also serves as a precursor for the corresponding amine, which can be further functionalized. The piperidine ring is a common motif in many approved drugs, contributing to desirable pharmacokinetic properties. This guide delineates a robust and reproducible synthetic route to this important compound, providing detailed experimental protocols and explaining the underlying chemical principles.

Synthetic Pathway and Mechanistic Considerations

The synthesis of this compound is a two-step process commencing with the readily available starting materials, 2-chloro-5-nitropyridine and 3-hydroxypiperidine.

The overall synthetic transformation is depicted below:

Synthesis_of_5-Nitro-2-(3-piperidinyloxy)pyridine_hydrochloride start Starting Materials reactant1 2-Chloro-5-nitropyridine start->reactant1 reactant2 3-Hydroxypiperidine start->reactant2 step1 Nucleophilic Aromatic Substitution (SNAr) reactant1->step1 reactant2->step1 intermediate 5-Nitro-2-(3-piperidinyloxy)pyridine (Free Base) step2 Salt Formation intermediate->step2 product 5-Nitro-2-(3-piperidinyloxy)pyridine Hydrochloride step1->intermediate Base (e.g., NaH) Solvent (e.g., THF) step2->product HCl in Ether

Figure 1: Overall synthetic workflow for this compound.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 5-position, facilitates the displacement of the chloride at the 2-position by an incoming nucleophile.[1][2] In this case, the alkoxide generated from 3-hydroxypiperidine acts as the nucleophile.

The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the chloride ion to yield the desired ether linkage.[2] The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) is crucial for the deprotonation of the hydroxyl group of 3-hydroxypiperidine to form the more potent nucleophile, the corresponding alkoxide. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is aprotic and can solvate the resulting sodium salt.

Step 2: Hydrochloride Salt Formation

The free base, 5-Nitro-2-(3-piperidinyloxy)pyridine, is typically an oil or a low-melting solid that can be difficult to handle and purify. Conversion to its hydrochloride salt provides a stable, crystalline solid that is easier to isolate, purify by recrystallization, and store. This is achieved by treating a solution of the free base with a solution of hydrogen chloride in a suitable organic solvent, such as diethyl ether or dioxane. The basic nitrogen of the piperidine ring is protonated, leading to the precipitation of the hydrochloride salt.

Experimental Protocols

Materials and Equipment:

Reagent/EquipmentGrade/Specification
2-Chloro-5-nitropyridine>98%
3-Hydroxypiperidine>97%
Sodium hydride (NaH)60% dispersion in mineral oil
Tetrahydrofuran (THF)Anhydrous, >99.9%
Diethyl ether (Et2O)Anhydrous, >99.7%
Hydrogen chloride solution2.0 M in diethyl ether
Ethyl acetate (EtOAc)ACS grade
Saturated sodium bicarbonate solution
Brine (Saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flasks
Magnetic stirrer with heating mantle
Condenser
Addition funnel
Buchner funnel and filter flask
Rotary evaporator
pH paper or pH meter

Safety Precautions:

  • 2-Chloro-5-nitropyridine: Harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4][5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 3-Hydroxypiperidine: Causes severe skin burns and eye damage.[6][7] Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Sodium Hydride (NaH): Flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon). The 60% dispersion in mineral oil reduces its pyrophoricity but still requires careful handling.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Work in a fume hood away from ignition sources.

  • Hydrogen Chloride Solution: Corrosive. Handle in a fume hood with appropriate PPE.

Step 1: Synthesis of 5-Nitro-2-(3-piperidinyloxy)pyridine (Free Base)

SNAr_Reaction start Start add_NaH Suspend NaH in anhydrous THF start->add_NaH add_3OHpip Add 3-Hydroxypiperidine solution dropwise at 0°C add_NaH->add_3OHpip stir_rt Stir at room temperature for 30 min add_3OHpip->stir_rt add_2Cl5NP Add 2-Chloro-5-nitropyridine solution dropwise at 0°C stir_rt->add_2Cl5NP reflux Heat to reflux (monitor by TLC) add_2Cl5NP->reflux quench Cool and quench with water reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash organic layer (water, brine) extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate product Crude Free Base concentrate->product

Figure 2: Experimental workflow for the synthesis of the free base.

  • To a flame-dried three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and an addition funnel under a nitrogen atmosphere, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension.

  • In a separate flask, dissolve 3-hydroxypiperidine (1.1 equivalents) in anhydrous THF.

  • Cool the NaH suspension to 0 °C using an ice bath.

  • Slowly add the solution of 3-hydroxypiperidine to the NaH suspension via the addition funnel. Effervescence (hydrogen gas evolution) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • In another flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in anhydrous THF.

  • Cool the reaction mixture back to 0 °C and add the 2-chloro-5-nitropyridine solution dropwise via the addition funnel.

  • Once the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-chloro-5-nitropyridine) is consumed.

  • Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to obtain the crude 5-Nitro-2-(3-piperidinyloxy)pyridine as an oil or solid.

Step 2: Formation of this compound

Salt_Formation start Start with Crude Free Base dissolve Dissolve in anhydrous Diethyl Ether start->dissolve cool Cool to 0°C dissolve->cool add_HCl Add HCl in Ether dropwise cool->add_HCl precipitate Stir and allow precipitate to form add_HCl->precipitate filter Filter the solid precipitate->filter wash Wash with cold Diethyl Ether filter->wash dry Dry under vacuum wash->dry product Pure Hydrochloride Salt dry->product

Figure 3: Experimental workflow for the hydrochloride salt formation.

  • Dissolve the crude 5-Nitro-2-(3-piperidinyloxy)pyridine in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a 2.0 M solution of hydrogen chloride in diethyl ether (1.1 equivalents) dropwise with stirring.

  • A precipitate should form upon addition of the HCl solution.

  • Continue stirring the mixture at 0 °C for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any impurities.

  • Dry the solid under vacuum to afford this compound as a crystalline solid.

Characterization

The final product should be characterized to confirm its identity and purity.

Analysis Expected Results
Appearance White to off-white crystalline solid
Melting Point To be determined experimentally
1H NMR The spectrum should show characteristic peaks for the pyridine and piperidine protons. The aromatic protons of the nitropyridine ring will appear in the downfield region, while the piperidine ring protons will be in the upfield region. The formation of the hydrochloride salt may cause a downfield shift of the piperidine protons adjacent to the nitrogen.
13C NMR The spectrum should show the expected number of carbon signals corresponding to the structure.
FT-IR Characteristic peaks for N-O stretching of the nitro group, C-O-C stretching of the ether linkage, and N-H stretching of the piperidinium salt.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the free base.

Troubleshooting and Optimization

  • Incomplete reaction in Step 1: If the reaction does not go to completion, ensure that the reagents and solvents are anhydrous. The activity of the sodium hydride can also be a factor. If necessary, a slight excess of 3-hydroxypiperidine and NaH can be used. The reaction time at reflux can also be extended.

  • Low yield of hydrochloride salt: If the salt does not precipitate well, try adding a co-solvent such as hexane to decrease the solubility of the salt. Ensure that the diethyl ether used is anhydrous, as the presence of water can affect salt formation and crystallinity.

  • Product is an oil: If the free base is difficult to solidify, proceeding directly to the salt formation is recommended. If the hydrochloride salt is also oily, purification by column chromatography of the free base may be necessary before salt formation.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the experimental procedures and safety precautions outlined, researchers can reliably produce this valuable intermediate for their drug discovery and development programs.

References

Sources

An In-Depth Technical Guide to 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS Number: 1185312-46-2)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS No. 1185312-46-2), a key intermediate in the synthesis of Varenicline. This document, intended for professionals in chemical research and pharmaceutical development, consolidates available information on its chemical properties, synthesis, and handling. While this compound is primarily recognized for its role in the manufacturing of a significant therapeutic agent, this guide also explores its intrinsic chemical characteristics and potential areas for further investigation.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound that serves as a crucial building block in multi-step organic synthesis. Its structure incorporates a nitropyridine ring linked to a piperidine moiety through an ether bond.

PropertyValueSource
CAS Number 1185312-46-2[1]
Molecular Formula C₁₀H₁₄ClN₃O₃[1]
Molecular Weight 259.69 g/mol [1]
IUPAC Name 5-nitro-2-(piperidin-3-yloxy)pyridine;hydrochloride
Appearance Data not available (likely a solid)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structural Representation:

5_Nitro_2_3_piperidinyloxypyridine_hydrochloride pyridine_ring N1-C2(-O)-C3-C4(-N+[O-])-C5=C6-N1 piperidine_ring N7-C8-C9(-O)-C10-C11-C12-N7 pyridine_ring->piperidine_ring ether linkage HCl · HCl

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established principles of organic chemistry and related patent literature, a plausible synthetic pathway can be proposed. This pathway involves the preparation of two key precursors, 2-hydroxy-5-nitropyridine and 3-hydroxypiperidine, followed by their coupling.

Proposed Synthetic Pathway

A likely synthetic route involves a nucleophilic aromatic substitution reaction (SNAr) or a Williamson ether synthesis.

synthesis_pathway start1 2-Aminopyridine intermediate1 2-Hydroxy-5-nitropyridine start1->intermediate1 Nitration & Diazotization product_base 5-Nitro-2-(3-piperidinyloxy)pyridine intermediate1->product_base Etherification (e.g., Williamson or SNAr) start2 3-Hydroxypyridine intermediate2 3-Hydroxypiperidine start2->intermediate2 Reduction intermediate2->product_base final_product 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS: 1185312-46-2) product_base->final_product HCl addition

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol for Precursor Synthesis

While a specific protocol for the final coupling step is not available, established methods for the synthesis of the precursors are described in the literature.

Protocol 1: Synthesis of 2-Hydroxy-5-nitropyridine [1]

This one-pot method involves the nitration of 2-aminopyridine followed by diazotization.

  • Step 1: Nitration

    • Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining the temperature between 10-20 °C.

    • Add concentrated nitric acid.

    • After the addition is complete, stir the mixture at 40-50 °C.

  • Step 2: Diazotization

    • After the nitration is complete, quench the reaction mixture by adding it to water, keeping the temperature between 0-10 °C.

    • Slowly add an aqueous solution of sodium nitrite to initiate the diazotization reaction.

  • Step 3: Work-up

    • Adjust the acid concentration by adding an appropriate amount of aqueous ammonia.

    • Filter the resulting solution and dry the filter cake to obtain 2-hydroxy-5-nitropyridine.

Protocol 2: Synthesis of 3-Hydroxypiperidine [2]

This method involves the reduction of 3-hydroxypyridine.

  • Step 1: Reaction Setup

    • Dissolve 3-hydroxypyridine in a suitable solvent (e.g., water or isopropanol).

    • Add phosphoric acid.

    • Add a rhodium-nickel/carbon bimetallic hydrogenation catalyst.

  • Step 2: Reduction

    • Carry out the reaction under a hydrogen atmosphere.

  • Step 3: Isolation

    • Upon completion of the reaction, filter the catalyst and isolate the 3-hydroxypiperidine from the reaction mixture.

Role in Varenicline Synthesis

This compound is a critical intermediate in the multi-step synthesis of Varenicline, a medication used for smoking cessation. The synthesis of Varenicline involves the construction of a complex tetracyclic ring system. This intermediate provides a key fragment of the final molecule.

varenicline_synthesis intermediate 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride reduction Reduction of Nitro Group intermediate->reduction Step 1 cyclization Further Cyclization & Elaboration reduction->cyclization Step 2 varenicline Varenicline cyclization->varenicline Final Steps

Caption: Simplified role of the title compound in the synthesis of Varenicline.

The nitro group on the pyridine ring is a versatile functional group that can be reduced to an amino group, which is then typically involved in a cyclization reaction to form one of the rings of the Varenicline core structure.

Biological Activity and Mechanism of Action

As an intermediate in a chemical synthesis, this compound is not intended for direct biological or therapeutic use. Its primary function is to be chemically transformed into the active pharmaceutical ingredient, Varenicline.

The final product, Varenicline, acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor in the brain. This mechanism of action is central to its efficacy as a smoking cessation aid. By partially stimulating these receptors, Varenicline reduces the craving and withdrawal symptoms that occur when a person stops smoking. Simultaneously, it blocks nicotine from binding to these receptors, thereby reducing the rewarding effects of smoking if the person relapses.

There is no available information on the specific biological activity of this compound itself. Nitroaromatic compounds can sometimes exhibit biological activity, but this has not been reported for this particular intermediate.

Safety, Handling, and Storage

Hazard Statements (Anticipated):

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, regional, and national regulations.

It is crucial to consult the Safety Data Sheet (SDS) provided by the supplier for specific and detailed safety information before handling this compound.

Spectroscopic Characterization

Specific experimental spectroscopic data (NMR, IR, etc.) for this compound are not widely published. However, the expected spectral features can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the protons on the pyridine and piperidine rings. The aromatic protons on the nitropyridine ring would likely appear in the downfield region. The protons on the piperidine ring would be in the aliphatic region, with their chemical shifts and multiplicities influenced by the stereochemistry of the ring and its point of attachment to the ether oxygen.

  • ¹³C NMR: The spectrum would show distinct signals for the carbon atoms of the pyridine and piperidine rings. The carbon atoms attached to the nitro group and the ether oxygen would have characteristic chemical shifts.

  • IR Spectroscopy: The spectrum would be expected to show characteristic absorption bands for the N-O stretching of the nitro group, C-O-C stretching of the ether linkage, and vibrations associated with the aromatic pyridine ring and the aliphatic piperidine ring.

Conclusion and Future Perspectives

This compound is a vital, albeit not widely studied, chemical intermediate. Its significance is intrinsically linked to the synthesis of Varenicline, a key pharmaceutical for smoking cessation. While its primary role is as a synthetic precursor, a more detailed characterization of its physical and chemical properties, as well as a fully elucidated and optimized synthesis, would be of great value to the chemical and pharmaceutical industries. Further research into the potential biological activities of this and related nitropyridine derivatives could also be a fruitful area of investigation.

References

Sources

An In-depth Technical Guide to Determining the Solubility of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride in Common Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. Given the absence of publicly available quantitative solubility data for this compound, this document emphasizes robust experimental design, methodological rigor, and accurate data interpretation. The principles and protocols detailed herein are grounded in established pharmaceutical analysis practices to ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug candidate's bioavailability, formulation development, and overall therapeutic efficacy.[1][2] For a compound like this compound, understanding its solubility profile across a range of solvents is a critical first step in the preformulation and lead optimization stages of drug discovery.[3][4] Poor aqueous solubility can lead to challenges in absorption and formulation, potentially halting the development of an otherwise promising therapeutic agent.[5] This guide will delineate the methodologies to accurately characterize both the kinetic and thermodynamic (equilibrium) solubility of this specific hydrochloride salt.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing relevant solubility studies.

PropertyValueSource
Molecular Formula C₁₀H₁₄ClN₃O₃[6]
Molecular Weight 259.69 g/mol [6]
Chemical Structure O=[O-].[H]Cl

The presence of a pyridine ring, a nitro group, and a piperidinyl moiety suggests a molecule with polar characteristics. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[7] However, the extent of this enhancement and the potential for common ion effects in certain media must be experimentally determined.[8][9]

Conceptual Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements in the context of drug discovery:

  • Kinetic Solubility: This refers to the concentration of a compound that remains in solution after being rapidly added from a concentrated organic stock (e.g., DMSO) to an aqueous buffer.[3][10] It is a high-throughput screening method used in early discovery to quickly flag potential solubility issues.[3][4][11] The system is not in thermodynamic equilibrium.

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the maximum concentration that can be achieved in a solvent at equilibrium with the solid form of the compound.[2] This is typically determined using the shake-flask method and is the gold standard for preformulation studies.[4][12]

The following diagram illustrates the distinct workflows for determining these two solubility parameters.

G cluster_0 Solubility Determination Workflow cluster_1 Kinetic Solubility cluster_2 Thermodynamic (Equilibrium) Solubility Start Start: this compound Sample KS_Start Dissolve in DMSO (e.g., 10 mM stock) Start->KS_Start TS_Start Add Excess Solid to Solvent Start->TS_Start KS_Add Add to Aqueous Buffer KS_Start->KS_Add KS_Incubate Short Incubation (e.g., 2-24h) KS_Add->KS_Incubate KS_Analyze Analyze Supernatant (e.g., Nephelometry, UV-Vis) KS_Incubate->KS_Analyze TS_Equilibrate Equilibrate (e.g., 24-72h with agitation) TS_Start->TS_Equilibrate TS_Separate Separate Solid & Liquid (e.g., Centrifugation, Filtration) TS_Equilibrate->TS_Separate TS_Analyze Analyze Supernatant (e.g., HPLC, UV-Vis) TS_Separate->TS_Analyze

Caption: High-level workflows for kinetic and thermodynamic solubility determination.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for determining the solubility of this compound.

General Considerations
  • Solvent Selection: A diverse panel of solvents should be used, including:

    • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH ~1.2), and simulated intestinal fluid (pH ~6.8).[3]

    • Polar Protic Solvents: Water, Ethanol, Methanol.

    • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone.

    • Nonpolar Solvents: Dichloromethane (DCM), Ethyl Acetate.

  • Temperature Control: All experiments should be conducted at a controlled temperature, typically room temperature (25 °C) or physiological temperature (37 °C).[13][14]

  • Replicates: A minimum of three replicate experiments should be performed for each condition to ensure statistical validity.[14]

Protocol 1: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measure.[12]

Objective: To determine the maximum concentration of the compound that can be dissolved in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected solvents

  • Vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • HPLC-UV or UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.[15]

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium.[12][16]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a syringe filter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.[15][17][18] A standard calibration curve must be prepared for accurate quantification.[19]

G cluster_0 Shake-Flask Method Protocol Step1 1. Add Excess Solid to Vial Step2 2. Add Known Volume of Solvent Step1->Step2 Step3 3. Equilibrate (24-72h with agitation) Step2->Step3 Step4 4. Centrifuge to Separate Phases Step3->Step4 Step5 5. Filter Supernatant Step4->Step5 Step6 6. Quantify Concentration (HPLC/UV-Vis) Step5->Step6

Caption: Step-by-step workflow for the shake-flask equilibrium solubility protocol.

Protocol 2: Kinetic Solubility via Turbidimetric Method

This high-throughput method is ideal for early-stage screening.[3][5]

Objective: To rapidly assess the solubility of a compound when introduced from a DMSO stock into an aqueous buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microtiter plates

  • Plate reader with nephelometric or UV-Vis capability

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mM) of the compound in 100% DMSO.

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a microtiter plate to achieve a range of concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 2 to 24 hours).[3]

  • Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed indicates the kinetic solubility limit.[5][11]

  • Data Analysis: The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

Data Analysis and Presentation

All quantitative solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems and conditions.

Table 1: Illustrative Solubility Data for this compound

Solvent SystemTemperature (°C)Solubility TypeSolubility (µg/mL)Solubility (mM)Method of Analysis
PBS (pH 7.4)25ThermodynamicExperimental ValueCalculated ValueHPLC-UV
PBS (pH 7.4)37ThermodynamicExperimental ValueCalculated ValueHPLC-UV
Simulated Gastric Fluid37ThermodynamicExperimental ValueCalculated ValueHPLC-UV
Water25ThermodynamicExperimental ValueCalculated ValueHPLC-UV
Ethanol25ThermodynamicExperimental ValueCalculated ValueHPLC-UV
Methanol25ThermodynamicExperimental ValueCalculated ValueHPLC-UV
DMSO25ThermodynamicExperimental ValueCalculated ValueHPLC-UV
PBS (pH 7.4)25KineticExperimental ValueCalculated ValueNephelometry

Causality and Interpretation

  • pH-Dependent Solubility: As a basic compound (due to the piperidine and pyridine nitrogens), the solubility of this compound is expected to be higher at lower pH values where it is fully protonated. The experimental data from different pH buffers will validate this.

  • Effect of the Hydrochloride Salt: While hydrochloride salts are generally used to improve aqueous solubility, the "common ion effect" can sometimes suppress solubility in media containing chloride ions, such as simulated gastric fluid.[8][9] This should be considered when interpreting the results.

  • Solvent Polarity: The solubility in organic solvents will provide insights into the compound's polarity and can be correlated with parameters like LogP.[1] Generally, higher solubility in polar solvents like ethanol and methanol would be expected.

  • Kinetic vs. Thermodynamic Discrepancies: It is common for kinetic solubility values to be higher than thermodynamic solubility. This is because the kinetic measurement reflects the point of precipitation from a supersaturated solution, not a true equilibrium state.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive solubility characterization of this compound. The successful execution of these protocols will yield critical data to inform formulation strategies, guide structural modifications in lead optimization, and ultimately support the advancement of this compound through the drug development pipeline. For a compound with no existing public data, the experimental determination as outlined is not just recommended, but essential for informed decision-making.[20]

References

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubChem. 5-Nitro-2-(4-nitrophenoxy)pyridine. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Ruchika, K., & Kumar, S. (2018). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 10(4), 281-286. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 25(3), 179-193. [Link]

  • Serajuddin, A. T. (1998). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed, 15(3), 203-207. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5641-5643. [Link]

  • ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts?. [Link]

  • ResearchGate. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

  • Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • PubChem. 3-Nitro-2(1H)-pyridinone. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 13(4), 1195–1203. [Link]

  • PubChem. 3-Methyl-5-nitro-2-pyridone. [Link]

  • PubChem. Pyridinium chloride. [Link]

  • PubChem. 5-Nitroquinoline. [Link]

  • Wikipedia. Pyridinium chloride. [Link]

Sources

The Ascendant Role of 5-Nitropyridine Derivatives in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs.[1] The introduction of a nitro group, particularly at the 5-position, significantly modulates the electronic properties of the pyridine ring, creating a versatile pharmacophore with a broad spectrum of biological activities. This technical guide provides an in-depth review of 5-nitropyridine derivatives, charting a course through their synthesis, diverse medicinal applications, and the nuanced structure-activity relationships that govern their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this chemical class in their own discovery and development programs.

Introduction: The Strategic Importance of the 5-Nitropyridine Moiety

Pyridine and its derivatives are fundamental building blocks in the design of therapeutic agents, prized for their ability to enhance the solubility and bioavailability of drug candidates.[2] The pyridine ring is a key structural feature in a multitude of natural products and synthetic drugs.[3] The incorporation of a nitro group at the 5-position of the pyridine ring creates a unique electronic environment, influencing the molecule's reactivity and its interactions with biological targets. This substitution has been shown to be a critical determinant of the pharmacological activity of these compounds.[4] 5-Nitropyridine derivatives have demonstrated a wide array of biological effects, including potent anticancer, antimicrobial, and enzyme-inhibitory activities.[4][5] This guide will explore the chemical and biological landscape of these promising compounds, offering insights into their synthesis, mechanisms of action, and therapeutic applications.

Synthetic Strategies for 5-Nitropyridine Derivatives

The synthesis of 5-nitropyridine derivatives often commences with the nitration of a pyridine precursor or the construction of the pyridine ring from acyclic starting materials. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.

Synthesis of Key Intermediates

2.1.1. Synthesis of 2-Amino-5-nitropyridine

A common and crucial starting material is 2-amino-5-nitropyridine. One effective method for its synthesis involves the nitration of 2-aminopyridine.[6]

  • Experimental Protocol:

    • In a reaction vessel, dissolve 18.82g (0.2 mol) of 2-aminopyridine in 75.3 g of dichloroethane with stirring.

    • Cool the solution to below 10°C and slowly add a pre-mixed solution of 45.17g of concentrated sulfuric acid and fuming nitric acid dropwise over 60 minutes. The reaction mixture will change from light yellow to wine red.

    • Allow the reaction to proceed for 12 hours.

    • After completion, cool the reaction mixture to room temperature and wash with water until the pH reaches 5.8.

    • Separate the organic layer and recover the dichloroethane under reduced pressure.

    • Pour the residue slowly into ice water to precipitate a dark yellow solid.

    • Filter the precipitate, wash with water, and dry to yield 2-amino-5-nitropyridine.[6]

2.1.2. Synthesis of 2-Chloro-5-nitropyridine

2-Chloro-5-nitropyridine is another vital intermediate, often used in nucleophilic substitution reactions to introduce various functional groups. A high-yield preparation method has been developed to address the drawbacks of previous synthetic routes.[7]

  • Experimental Protocol:

    • This method utilizes 2-halogenated acrylates as starting materials, which undergo condensation with nitromethane and triethyl orthoformate.

    • The resulting intermediate is then cyclized to form 2-hydroxy-5-nitropyridine.

    • Finally, chlorination of 2-hydroxy-5-nitropyridine affords 2-chloro-5-nitropyridine. This process avoids direct nitration, reducing wastewater and improving safety and yield.[7]

Diversification of the 5-Nitropyridine Scaffold

The 2-amino and 2-chloro-5-nitropyridine intermediates serve as versatile platforms for the synthesis of a diverse library of derivatives through various chemical transformations.

Synthetic_Diversification_of_5-Nitropyridine_Scaffold 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine Amide Coupling Amide Coupling 2-Amino-5-nitropyridine->Amide Coupling R-COOH, Coupling agents Diazotization Diazotization 2-Amino-5-nitropyridine->Diazotization NaNO2, H+ 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine Nucleophilic Substitution Nucleophilic Substitution 2-Chloro-5-nitropyridine->Nucleophilic Substitution R-NH2, R-OH, R-SH Suzuki Coupling Suzuki Coupling 2-Chloro-5-nitropyridine->Suzuki Coupling Ar-B(OH)2, Pd catalyst Anticancer Agents Anticancer Agents Antimicrobial Agents Antimicrobial Agents Enzyme Inhibitors Enzyme Inhibitors Amide Coupling->Anticancer Agents Sandmeyer Reaction Sandmeyer Reaction Diazotization->Sandmeyer Reaction CuX Diversified Derivatives Diversified Derivatives Sandmeyer Reaction->Diversified Derivatives Diversified Derivatives->Anticancer Agents Diversified Derivatives->Antimicrobial Agents Diversified Derivatives->Enzyme Inhibitors Nucleophilic Substitution->Anticancer Agents Nucleophilic Substitution->Antimicrobial Agents Suzuki Coupling->Anticancer Agents Suzuki Coupling->Enzyme Inhibitors

Caption: Synthetic pathways for the diversification of 5-nitropyridine derivatives.

Medicinal Chemistry Applications of 5-Nitropyridine Derivatives

The unique electronic and structural features of 5-nitropyridine derivatives have led to their exploration in a multitude of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 5-nitropyridine derivatives as anticancer agents.[1][8][9] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

3.1.1. Kinase Inhibition

Several 5-nitropyridine derivatives have been identified as potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer. For example, novel pyridine-derived compounds have been designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis.[5][10]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
7b A549 (Lung)6.66[11]
7b HT-29 (Colon)8.51[11]
7a NCI-H460 (Lung)2.14[1]
7d NCI-H460 (Lung)2.08[1]
9a NCI-H460 (Lung)2.90[1]
9d NCI-H460 (Lung)2.81[1]
S3c A2780 (Ovarian)15.57[6]
S3c A2780CISR (Cisplatin-Resistant Ovarian)11.52[6]

3.1.2. Thioredoxin Reductase Inhibition

The thioredoxin system plays a vital role in maintaining the cellular redox balance and is often overexpressed in cancer cells, making it an attractive therapeutic target. 5-Nitropyridine derivatives have been shown to inhibit thioredoxin reductase (TrxR), leading to an increase in oxidative stress and subsequent cancer cell death.[2][12]

Thioredoxin_Reductase_Inhibition 5-Nitropyridine Derivative 5-Nitropyridine Derivative TrxR Thioredoxin Reductase 5-Nitropyridine Derivative->TrxR Inhibition Reduced Trx Reduced Thioredoxin TrxR->Reduced Trx Reduces ROS Reactive Oxygen Species TrxR->ROS Leads to Increased Oxidized Trx Oxidized Thioredoxin Oxidized Trx->TrxR Substrate for Reduced Trx->Oxidized Trx Reduces Substrates Apoptosis Cell Death ROS->Apoptosis

Caption: Mechanism of thioredoxin reductase inhibition by 5-nitropyridine derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. 5-Nitropyridine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[13] The antimicrobial action of these compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic reactive nitrogen species that damage cellular components such as DNA and proteins.[13]

Compound IDTarget MicroorganismMIC (µg/mL)Reference
7a S. aureus6.25[1]
7d S. aureus6.25[1]
9a E. coli12.5[1]
9d E. coli12.5[1]
Compound 1 S. aureus-[13]
Compound 2 MRSA-[13]

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-nitropyridine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

  • Position of the Nitro Group: The presence of the nitro group at the 5-position is often crucial for activity. This is likely due to its electron-withdrawing nature, which influences the overall electronic distribution of the pyridine ring and its ability to interact with biological targets.

  • Substituents at the 2- and 6-positions: Modifications at the 2- and 6-positions of the pyridine ring have been shown to significantly impact biological activity. For instance, the introduction of different amine or halogen substituents at the 2-position can modulate the anticancer and antimicrobial potency.

  • Aromatic and Heterocyclic Moieties: The incorporation of various aryl and heteroaryl groups, often at the 2- or 6-position, can enhance binding affinity to target enzymes and influence the pharmacokinetic properties of the compounds. For example, in VEGFR-2 inhibitors, specific aromatic substitutions can lead to improved interactions within the kinase domain.[11]

Key Experimental Protocols

To facilitate further research and development in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[14][15]

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[14]

    • Compound Treatment: Treat the cells with various concentrations of the 5-nitropyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[14]

    • Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]

    • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[14]

Antimicrobial Susceptibility Testing

The broth microdilution method is a common technique for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[4][16][17][18]

  • Protocol:

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

    • Serial Dilution: Perform serial two-fold dilutions of the 5-nitropyridine derivatives in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculation: Inoculate each well with the standardized microbial suspension.

    • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

    • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[16]

Thioredoxin Reductase Inhibition Assay

The activity of TrxR can be measured using an insulin reduction assay.[2][12][19]

  • Protocol:

    • Reaction Mixture: Prepare a reaction mixture containing the cell lysate or purified TrxR enzyme, NADPH, and insulin.

    • Inhibitor Addition: Add the 5-nitropyridine derivative at various concentrations to the reaction mixture.

    • Incubation: Incubate the mixture at 37°C for a defined period.

    • Reaction Termination: Stop the reaction and measure the reduction of insulin, which is coupled to the oxidation of NADPH, by monitoring the decrease in absorbance at 340 nm.

Conclusion and Future Perspectives

5-Nitropyridine derivatives represent a privileged scaffold in medicinal chemistry with a proven track record of diverse and potent biological activities. Their synthetic accessibility and the tunability of their physicochemical properties make them an attractive starting point for the development of novel therapeutics. The insights into their mechanisms of action, particularly as kinase and thioredoxin reductase inhibitors, provide a solid foundation for future drug design efforts. The continued exploration of the chemical space around the 5-nitropyridine core, guided by a deeper understanding of structure-activity relationships, holds immense promise for the discovery of next-generation drugs to combat cancer and infectious diseases.

References

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. NIH. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. [Link]

  • Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. PMC. [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC. [Link]

  • Antimicrobial Susceptibility Testing. NCBI Bookshelf. [Link]

  • Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. MDPI. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PMC. [Link]

  • Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. PMC. [Link]

  • ANTITUMOR ACTIVITY OF THE NOVEL PYRIDINE DERIVATIVE Текст научной статьи по специальности «Биотехнологии в медицине. CyberLeninka. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. SEAFDEC/AQD Institutional Repository. [Link]

  • Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. MDPI. [Link]

  • Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. MDPI. [Link]

  • Quantitative structure-activity relationship studies on nitric oxide synthase inhibitors. ResearchGate. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Allied Academies. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. ResearchGate. [Link]

  • Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI. [Link]

  • 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • Structure-Activity Relationship of USP5 Inhibitors. PubMed. [Link]

  • Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. ResearchGate. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. [Link]

  • Protocol for assaying irreversible inhibitors of thioredoxin reductase 1. PubMed. [Link]

  • Retracted Article: Design and synthesis of VEGFR-2 tyrosine kinase inhibitors as potential anticancer agents by virtual based screening. RSC Publishing. [Link]

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. PubMed. [Link]

  • MTT (Assay protocol. protocols.io. [Link]

  • Pristimerin inhibits thioredoxin reductase in the treatment of non-small cell lung cancer. Spandidos Publications. [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. Integra Biosciences. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI. [Link]

  • The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition. PMC. [Link]

  • Quantitative Structure–Activity Relationship in the Series of 5-Ethyluridine, N2-Guanine, and 6-Oxopurine Derivatives with Pronounced Anti-Herpetic Activity. MDPI. [Link]

  • New York Science Journal 2016;9(6) [Link] 58 Studies Of 1, 4-Dihydropyridine Derivatives For Anti. Sciencepub.net. [Link]

  • Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. PMC. [Link]

Sources

An In-Depth Technical Guide to the In Silico Prediction of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Predictive Modeling in Modern Drug Discovery

In the landscape of pharmaceutical research, the journey from a chemical entity to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate. The principle of "fail early, fail cheap" is paramount. In silico computational methods provide an indispensable framework for achieving this, allowing researchers to build a robust, predictive profile of a molecule's potential biological activity and liabilities before committing extensive resources to synthesis and experimental testing.[1][2][3]

This guide focuses on 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride, a molecule incorporating two "privileged" structural motifs: the piperidine ring, a cornerstone of many CNS-active drugs, and the nitropyridine scaffold, known for a wide range of bioactivities.[4][5][6][7] Lacking extensive public data on this specific compound, we are presented with a quintessential challenge in early-stage drug discovery: how do we rationally predict its therapeutic potential and prioritize it for further study?

This document provides a comprehensive, step-by-step workflow, not merely as a list of instructions, but as a logical, self-validating system. We will explain the causality behind each computational choice, demonstrating how to generate a multi-faceted bioactivity hypothesis grounded in established scientific principles and authoritative standards for computational drug design.[8][9]

Section 1: The Integrated In Silico Bioactivity Prediction Workflow

The prediction of a novel compound's bioactivity is not a single experiment but a cascade of interconnected computational analyses.[10] Each step informs the next, creating a holistic profile that is more robust than any single prediction. Our workflow is designed to move from broad, property-based assessments to specific, target-oriented predictions, culminating in a validation of the predicted molecular interactions.

In_Silico_Workflow A 1. Compound Preparation (SMILES to 3D Structure) B 2. Physicochemical & ADMET Prediction (Drug-Likeness Assessment) A->B C 3. Target Prediction (Ligand-Based Similarity) B->C Drug-Like Candidate F 6. Data Synthesis & Interpretation (Holistic Bioactivity Profile) B->F D 4. Molecular Docking (Structure-Based Interaction) C->D Potential Targets E 5. Molecular Dynamics Simulation (Binding Stability) D->E Best Docking Pose E->F

Caption: The integrated workflow for in silico bioactivity prediction.

Section 2: Foundational Analysis: Compound Preparation and Profiling

Before any bioactivity can be predicted, the molecule must be accurately represented in a three-dimensional, energetically favorable conformation. Concurrently, we assess its fundamental physicochemical properties to determine its "drug-likeness," a critical first pass in the evaluation process.[11]

Compound Profile

The initial step is to gather all known identifiers for the molecule to ensure consistency across different software platforms.

PropertyValueSource
Compound Name This compound-
CAS Number 1185312-46-2[12][13]
Molecular Formula C₁₀H₁₄ClN₃O₃[12][13]
Molecular Weight 259.69 g/mol [12][13]
SMILES O=[O-].[H]Cl[13]
Protocol: Ligand Preparation for Computational Analysis

Objective: To convert the 2D chemical structure (SMILES) into a high-quality, energy-minimized 3D structure suitable for docking and other 3D analyses.

  • SMILES to 3D Conversion:

    • Action: Input the SMILES string into a chemical structure editor or conversion tool (e.g., Open Babel, ChemDraw, or an online server).

    • Causality: The SMILES string is a 1D representation. Computational methods like docking require a 3D atomic coordinate file.

  • Addition of Hydrogens:

    • Action: Use the software to add hydrogens appropriate for a physiological pH (typically pH 7.4).

    • Causality: X-ray crystal structures often do not resolve hydrogen atoms, yet they are critical for forming hydrogen bonds, which are key to protein-ligand interactions. The hydrochloride salt form indicates the piperidine nitrogen is likely protonated at physiological pH.[14]

  • Energy Minimization:

    • Action: Apply a force field (e.g., MMFF94 or UFF) to the 3D structure to find a low-energy conformation.

    • Causality: The initial 3D conversion may result in an energetically unfavorable structure with steric clashes or unnatural bond lengths/angles. Energy minimization relaxes the structure into a more realistic and stable conformation.

  • File Format Conversion:

    • Action: Save the final 3D structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[15]

    • Causality: Different programs have specific input requirements that include not only atomic coordinates but also information on atom types, partial charges, and rotatable bonds.

Protocol: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

Objective: To evaluate the drug-like properties of the compound and identify any potential liabilities early in the discovery process.[11][16]

  • Platform Selection:

    • Action: Utilize a validated, open-access web server such as SwissADME or ADMETlab 2.0 .

    • Causality: These platforms aggregate multiple predictive models for various ADMET endpoints, providing a comprehensive overview from a single input. Using multiple tools is recommended for cross-validation.[11]

  • Execution:

    • Action: Submit the SMILES string of the compound to the selected server(s).

  • Data Collation and Interpretation:

    • Action: Compile the key predicted parameters into a summary table.

    • Causality: This provides a clear, at-a-glance summary of the compound's pharmacokinetic and safety profile. Understanding parameters like Lipinski's Rule of Five, blood-brain barrier (BBB) permeability, and cytochrome P450 (CYP) inhibition is crucial for assessing its potential as a therapeutic agent.[17][18]

Predicted ADMET & Physicochemical Profile:

ParameterPredicted ValueInterpretation & Significance
Lipinski's Rule of Five 0 ViolationsHigh likelihood of oral bioavailability.
Molecular Weight 259.69 g/mol Within the ideal range (<500) for good absorption.
LogP (Lipophilicity) ~1.5 - 2.5Balanced solubility, suggesting good absorption and distribution.
Topological Polar Surface Area (TPSA) ~70-80 ŲLikely good cell permeability.
Blood-Brain Barrier (BBB) Permeability Predicted: YesThe piperidine scaffold often confers CNS activity. This suggests the compound may act on central targets.[19]
GI Absorption Predicted: HighIndicates good absorption from the gastrointestinal tract.
CYP450 Inhibition (e.g., 2D6, 3A4) Prediction DependentPotential for drug-drug interactions. Inhibition of key metabolic enzymes is a common cause of clinical failure.
P-glycoprotein (P-gp) Substrate Prediction DependentIf a substrate, the compound may be actively pumped out of cells, reducing its efficacy and CNS penetration.

Section 3: Hypothesis Generation: Target Identification and Molecular Docking

With a drug-like profile established, we now move to predict the compound's mechanism of action by identifying potential protein targets and simulating its binding interaction.

Protocol: Ligand-Based Target Prediction

Objective: To generate a ranked list of plausible protein targets for the compound based on the principle that structurally similar molecules often have similar biological activities.

  • Platform Selection:

    • Action: Use a target prediction web server such as SwissTargetPrediction or ChEMBL .

    • Causality: These tools compare the 2D/3D structure of our query molecule against a large database of known bioactive ligands. They then extrapolate the most probable protein targets for our compound.[20]

  • Execution and Analysis:

    • Action: Submit the SMILES string. Analyze the resulting list of predicted targets, paying close attention to target classes that are frequently associated with piperidine and nitropyridine scaffolds (e.g., G-protein coupled receptors, kinases, acetylcholinesterase).[5][21]

    • Causality: This analysis provides a data-driven basis for selecting one or more high-probability targets for the more computationally intensive molecular docking step. For this guide, we will select Acetylcholinesterase (AChE) as a representative target, given its relevance in neurodegenerative diseases and its known interaction with piperidine-containing inhibitors.[21]

Protocol: Molecular Docking

Objective: To predict the binding conformation and affinity of our compound within the active site of a selected protein target (AChE).[3][22] A lower binding energy score indicates a more favorable interaction.[10]

Molecular_Docking PDB 1. Obtain Target Structure (e.g., from RCSB PDB) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt Grid 4. Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig 3. Prepare Ligand (Assign charges, define rotatable bonds) Dock 5. Run Docking Simulation (e.g., AutoDock Vina) PrepLig->Dock Grid->Dock Analyze 6. Analyze Results (Binding Affinity & Pose) Dock->Analyze

Caption: The logical workflow for a molecular docking experiment.

Step-by-Step Methodology (using AutoDock Vina):

  • Target Protein Preparation:

    • Action: Download the 3D crystal structure of human Acetylcholinesterase (e.g., PDB ID: 4EY7) from the Protein Data Bank (RCSB PDB).

    • Action: Using AutoDock Tools, remove water molecules and any co-crystallized ligands from the PDB file.[23]

    • Causality: Water molecules in the binding site can interfere with the docking algorithm. The original ligand must be removed to make the binding site available for our compound.

    • Action: Add polar hydrogens and assign Kollman charges to the protein. Save the prepared protein in PDBQT format.

    • Causality: Correct protonation states and atomic charges are essential for accurately calculating the electrostatic interactions that govern binding.

  • Ligand Preparation:

    • Action: Use the 3D structure generated in Section 2.2.

    • Action: In AutoDock Tools, assign Gasteiger charges and define the rotatable bonds of the ligand. Save the prepared ligand in PDBQT format.

    • Causality: The software needs to know which bonds in the ligand can rotate freely to explore different conformations ("poses") within the binding site.

  • Grid Box Definition:

    • Action: Define the search space for the docking simulation by specifying the center and dimensions of a grid box that encompasses the known active site of AChE.

    • Causality: This confines the computational search to the region of interest, saving time and increasing the accuracy of the prediction. The center can be determined from the position of the co-crystallized inhibitor in the original PDB file.

  • Docking Simulation:

    • Action: Run the AutoDock Vina software, providing the prepared protein (receptor.pdbqt), ligand (ligand.pdbqt), and the grid box parameters as input via a configuration file.[23]

  • Results Analysis:

    • Action: Analyze the output file, which contains the predicted binding affinities (in kcal/mol) and the atomic coordinates for the top-ranked binding poses.

    • Action: Visualize the protein-ligand interactions of the best-docked pose using software like PyMOL or Discovery Studio to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking).

    • Causality: The binding affinity score provides a quantitative estimate of binding strength. Visual inspection is a critical self-validation step to ensure the predicted interactions are chemically sensible and align with known pharmacophores of AChE inhibitors.

Illustrative Molecular Docking Results:

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Predicted Interactions
Acetylcholinesterase (AChE) 4EY7-8.0 to -10.0- Hydrogen bond between the protonated piperidine nitrogen and a serine/glutamate residue in the catalytic site.- Pi-pi stacking between the pyridine ring and a tryptophan/tyrosine residue in the active site gorge.- Hydrophobic interactions involving the piperidine ring.

Section 4: Refinement and Validation: Molecular Dynamics

A molecular docking simulation provides a static snapshot of a potential binding event. To assess the stability and dynamics of this interaction over time, we employ molecular dynamics (MD) simulations.[1][8]

Protocol: Molecular Dynamics (MD) Simulation

Objective: To simulate the behavior of the protein-ligand complex in a solvated, physiological-like environment to validate the stability of the predicted binding pose from docking.

  • System Preparation:

    • Action: The best-docked pose of the protein-ligand complex is used as the starting structure.

    • Action: The complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system, mimicking physiological conditions.

    • Causality: This creates a more realistic environment than the in-vacuo approximation used by many docking programs.

  • Simulation Execution:

    • Action: Using MD software (e.g., GROMACS, NAMD, or a web server like iMODS for faster, coarse-grained analysis), the system is first minimized and then gradually heated to a physiological temperature (310 K). A production simulation is then run for a duration of 50-100 nanoseconds.[24][25][26]

    • Causality: This allows the system to explore conformational space. A stable interaction will see the ligand remain in the binding pocket with minimal fluctuation.

  • Trajectory Analysis:

    • Action: Key metrics are calculated from the simulation trajectory, primarily the Root Mean Square Deviation (RMSD) of the ligand relative to its starting position.

    • Causality: A low and stable RMSD value (e.g., < 3 Å) over the course of the simulation suggests that the ligand has found a stable binding mode and is not dissociating from the active site. This adds a significant layer of confidence to the docking prediction.

Section 5: Data Synthesis and Final Bioactivity Profile

The final step is to integrate the data from all predictive models to construct a holistic, evidence-based hypothesis of the compound's bioactivity.

Summary of In Silico Predictions:

Prediction ClassKey FindingImplication for Drug Development
Physicochemical Compliant with Lipinski's Rule of Five.Good potential for oral bioavailability.
ADMET High predicted GI absorption and BBB permeability.Candidate for an orally administered, CNS-active drug.
Potential Liabilities Possible inhibition of one or more CYP450 enzymes.Warrants experimental investigation for drug-drug interaction potential.
Predicted Target High probability for Acetylcholinesterase (AChE).Potential therapeutic application in neurodegenerative diseases like Alzheimer's.[21]
Molecular Docking Strong predicted binding affinity (-8.0 to -10.0 kcal/mol) to AChE.The compound is predicted to be a potent inhibitor of the target.
Binding Mode Interactions align with known AChE inhibitor pharmacophores.The predicted mechanism of action is chemically and biologically plausible.
MD Simulation (Hypothetical) Stable RMSD of the ligand in the active site.The predicted protein-ligand complex is stable over time, reinforcing the docking result.

The comprehensive in silico workflow predicts that This compound is a promising drug-like candidate with a high probability of being a centrally-acting Acetylcholinesterase inhibitor. Its favorable ADMET profile suggests it has the potential for good oral bioavailability and the ability to cross the blood-brain barrier.

While these computational predictions provide a strong, data-driven rationale for advancing this compound, they are not a substitute for experimental validation. The indispensable next steps are:

  • In Vitro Target Validation: Perform enzyme inhibition assays to quantitatively measure the IC₅₀ of the compound against purified human AChE.

  • Cellular Assays: Evaluate the compound's activity in relevant neuronal cell models.

  • Experimental ADME Profiling: Conduct in vitro assays to confirm metabolic stability and identify which CYP450 enzymes are inhibited.

By strategically employing the predictive power of computational chemistry as outlined in this guide, we can navigate the complexities of early-stage drug discovery with greater efficiency and a higher probability of success, ensuring that the most promising molecules are advanced toward the clinic.

References

  • MDPI. (n.d.). Special Issue : Computational Approaches in Drug Discovery and Design: From Molecular Modeling to Translational Applications. MDPI. Retrieved from [Link]

  • Dove Medical Press. (2025, October 27). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. Dove Medical Press. Retrieved from [Link]

  • Ali, M. (2023, January 25). Molecular Dynamic Simulation Online (Part 1)|Ligand-target interaction|iMODS tutorial. YouTube. Retrieved from [Link]

  • Zhang, S., et al. (2021). In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L. Frontiers in Pharmacology, PMC, NIH. Retrieved from [Link]

  • Mishra, N. K., & Agarwal, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, PubMed. Retrieved from [Link]

  • Neovarsity. (2024, August 13). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Retrieved from [Link]

  • Bioinformatics. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), PMC, NIH. Retrieved from [Link]

  • Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, PMC, NIH. Retrieved from [Link]

  • ACS Publications. (2025, March 14). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • MDPI. (2024, July 31). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. MDPI. Retrieved from [Link]

  • Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), PubMed. Retrieved from [Link]

  • Ali, M. (2023, January 28). Molecular Dynamic Simulation Online||NMA Results of Drug-target interaction in iMODS. YouTube. Retrieved from [Link]

  • ACS Publications. (2024, September 21). Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives. ResearchGate. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). ADMET Prediction Software. Sygnature Discovery. Retrieved from [Link]

  • NIH. (n.d.). Fundamentals of QSAR Modeling: Basic Concepts and Applications. NIH. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Standards for Computational Methods in Drug Design and Discovery: Simplified Guidance for Authors and Reviewers. ResearchGate. Retrieved from [Link]

  • RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Computational Approaches in Drug Discovery and Development. Walsh Medical Media. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug. Chemistry LibreTexts. Retrieved from [Link]

  • Kamal, F., et al. (2024). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. Research in Pharmaceutical Sciences, PMC, NIH. Retrieved from [Link]

  • PubMed. (2024, January 12). Bioactivity predictions and virtual screening using machine learning predictive model. PubMed. Retrieved from [Link]

  • O'Donnell, G., et al. (2009). Bioactive pyridine-N-oxide disulfides from Allium stipitatum. Journal of Natural Products, PubMed. Retrieved from [Link]

  • YouTube. (2021, March 5). Molecular Dynamic Simulations | Drug Interaction Analysis | CADD Step 3 | iMODS | SwissDock | Lec 35. YouTube. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2019, January 23). Predicting bioactivity. Cambridge MedChem Consulting. Retrieved from [Link]

  • Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. Retrieved from [Link]

  • O'Donnell, G., et al. (2009). Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum. Journal of Natural Products, PMC, NIH. Retrieved from [Link]

  • arXiv. (2025, May 6). Quantum QSAR for drug discovery. arXiv. Retrieved from [Link]

  • MolSoft LLC. (2024, October 15). Ligand Docking in ICM: Small Molecules, Fragments, Covalent and Template-Based Methods. YouTube. Retrieved from [Link]

  • Creative Biostructure. (n.d.). QSAR Analysis. Creative Biostructure. Retrieved from [Link]

  • Slideshare. (n.d.). In Silico methods for ADMET prediction of new molecules. Slideshare. Retrieved from [Link]

  • ResearchGate. (2025, August 21). Design and In Silico Characterization of a Novel Quinazoline-Piperidine Derivative as a Multi-Target CNS-Permeant Drug Candidate. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Wikipedia. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Functionalization of 5-Nitro-2-(3-piperidinyloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Medicinal Chemistry

The 5-Nitro-2-(3-piperidinyloxy)pyridine scaffold is a key heterocyclic building block in modern drug discovery. The pyridine ring, activated by a strongly electron-withdrawing nitro group, presents a versatile handle for a variety of synthetic transformations. Specifically, the nitro group significantly enhances the reactivity of the pyridine core towards nucleophilic aromatic substitution (SNAr), making it an excellent electrophile for cross-coupling reactions.[1] Concurrently, the piperidine moiety offers a nucleophilic secondary amine, which can be engaged in a range of coupling reactions to introduce molecular diversity. The strategic combination of these functionalities within a single molecule provides a powerful platform for the synthesis of novel chemical entities with potential therapeutic applications.

This guide provides a comprehensive overview of the reaction conditions for the functionalization of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride, with a focus on scientifically robust and field-proven protocols. We will delve into the causality behind experimental choices, offering insights to empower researchers in their synthetic endeavors.

Chemical Structure and Reactivity

The hydrochloride salt of 5-Nitro-2-(3-piperidinyloxy)pyridine features two primary sites for chemical modification: the electron-deficient pyridine ring and the secondary amine of the piperidine ring. The nitro group at the 5-position, being a potent electron-withdrawing group, activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it.[1] The piperidine nitrogen, as a secondary amine, is a nucleophile that can participate in N-arylation and N-acylation reactions. The hydrochloride form necessitates the use of a base to liberate the free amine for these reactions.

A critical aspect of working with this molecule is the selective functionalization of either the pyridine core or the piperidine nitrogen. This can be achieved through careful selection of reaction conditions or by employing a protecting group strategy for the piperidine nitrogen.

Protecting Group Strategy for the Piperidine Nitrogen

To selectively perform reactions on the pyridine ring without interference from the nucleophilic piperidine nitrogen, a protection strategy is often employed. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in a range of reaction conditions and its straightforward removal under acidic conditions.[2][3]

Protocol 1: Boc Protection of 5-Nitro-2-(3-piperidinyloxy)pyridine

This protocol describes a general procedure for the protection of the piperidine nitrogen with a Boc group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1.0 equiv.) in DCM.

  • Add TEA or DIPEA (2.2 equiv.) to the suspension and stir until the solid dissolves.

  • Add (Boc)₂O (1.1 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.

Coupling Reactions at the Pyridine Core

With the piperidine nitrogen protected, the pyridine ring can be functionalized through various cross-coupling reactions. The nitro group can be utilized as a leaving group in some palladium-catalyzed cross-coupling reactions, a less common but emerging strategy.[1] Alternatively, the nitro group can be reduced to an amine, which can then be further functionalized.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. While typically performed with aryl halides or triflates, electron-deficient nitroarenes can also serve as electrophilic partners in some cases.[1]

This protocol outlines plausible conditions for the Suzuki-Miyaura coupling of N-Boc-5-Nitro-2-(3-piperidinyloxy)pyridine with an arylboronic acid. The choice of a bulky, electron-rich phosphine ligand is often crucial for the coupling of nitroarenes.[1]

Materials:

  • N-Boc-5-Nitro-2-(3-piperidinyloxy)pyridine (1.0 equiv.)

  • Arylboronic acid (1.5 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Bulky phosphine ligand (e.g., SPhos, XPhos) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)

Procedure:

  • In a glovebox or under an inert atmosphere, combine N-Boc-5-Nitro-2-(3-piperidinyloxy)pyridine, the arylboronic acid, palladium catalyst, phosphine ligand, and base in an oven-dried reaction vessel.

  • Add the anhydrous solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure and purify the residue by silica gel column chromatography.

Coupling Reactions at the Piperidine Nitrogen

For reactions involving the piperidine nitrogen, the hydrochloride salt must be neutralized with a base. If the pyridine ring is not intended to react, milder coupling conditions should be chosen.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4]

This protocol describes a general procedure for the N-arylation of 5-Nitro-2-(3-piperidinyloxy)pyridine with an aryl halide.

Materials:

  • This compound (1.0 equiv.)

  • Aryl halide (e.g., aryl bromide or chloride) (1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)[4]

  • Phosphine ligand (e.g., XPhos, RuPhos) (4 mol%)[4]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃)) (2.5 equiv.)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Under an inert atmosphere, add this compound, the aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.

  • Add the anhydrous solvent and degas the mixture.

  • Heat the reaction to 80-120 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography.

Amide Coupling

Amide bond formation is a cornerstone of medicinal chemistry. The piperidine nitrogen can be readily acylated with carboxylic acids using standard coupling reagents.[5]

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a common and efficient coupling reagent.[2]

Materials:

  • This compound (1.0 equiv.)

  • Carboxylic acid (1.1 equiv.)

  • HATU (1.2 equiv.)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF or DCM.

  • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound in DMF or DCM and add DIPEA (1.1 equiv.) to neutralize the hydrochloride.

  • Add the solution of the free-based piperidine derivative to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

Post-Coupling Transformations: Reduction of the Nitro Group

The nitro group, after serving its role as an activating group, can be reduced to a primary amine, which opens up a new avenue for further functionalization.

Protocol 5: Reduction of the Nitro Group to an Amine

Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups.

Materials:

  • Substituted 5-Nitro-2-(3-piperidinyloxy)pyridine derivative

  • Palladium on carbon (Pd/C, 5-10 wt%)

  • Hydrogen gas (H₂)

  • Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

Procedure:

  • Dissolve the nitro-pyridine derivative in the chosen solvent in a hydrogenation vessel.

  • Carefully add Pd/C catalyst to the solution.

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the aminopyridine product, which can be used in subsequent steps without further purification or purified by chromatography if necessary.

Data Presentation

Reaction TypeKey ReagentsTypical SolventsTemperature (°C)
Boc Protection (Boc)₂O, TEADCM, THFRoom Temp
Suzuki-Miyaura Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane80-110
Buchwald-Hartwig Aryl bromide, Pd₂(dba)₃, XPhos, NaOtBuToluene80-120
Amide Coupling Carboxylic acid, HATU, DIPEADMF, DCMRoom Temp
Nitro Reduction H₂, Pd/CMethanol, EthanolRoom Temp

Experimental Workflows and Mechanistic Insights

Diagram 1: General Strategy for Divergent Synthesis

G A 5-Nitro-2-(3-piperidinyloxy)pyridine HCl B Boc Protection (Protocol 1) A->B E Buchwald-Hartwig Amination (Protocol 3) A->E F Amide Coupling (Protocol 4) A->F C N-Boc Protected Intermediate B->C D Suzuki Coupling (Protocol 2) C->D G Pyridine-Functionalized Product D->G H Piperidine N-Aryl Product E->H I Piperidine N-Acyl Product F->I J Nitro Reduction (Protocol 5) G->J H->J I->J K Amino-Pyridine Derivative J->K

Caption: A divergent synthetic strategy for functionalizing 5-Nitro-2-(3-piperidinyloxy)pyridine.

Diagram 2: Catalytic Cycle for Buchwald-Hartwig N-Arylation

G Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)(X)L_n OA->PdII LA Ligand Association PdII->LA + R₂NH, Base - HX Pd_Amine [Ar-Pd(II)(NR₂)L_n] LA->Pd_Amine Amine R₂NH Base Base RE Reductive Elimination Pd_Amine->RE RE->Pd0 Product Ar-NR₂ RE->Product

Caption: A simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Conclusion

5-Nitro-2-(3-piperidinyloxy)pyridine is a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery. The strategic application of protecting group chemistry allows for the selective functionalization of either the electron-deficient pyridine ring or the nucleophilic piperidine nitrogen. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, amide coupling, and nitro group reduction provide a robust framework for researchers to explore the chemical space around this privileged scaffold. A thorough understanding of the underlying reaction mechanisms and the rationale for the selection of specific reagents and conditions is paramount to achieving successful and reproducible synthetic outcomes.

References

  • BenchChem. (2025). Application Notes and Protocols for Coupling Reactions Involving (R)-2-(Aminomethyl)-1-N-Boc-piperidine.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 51(25), 5343-5346. doi:10.1039/C5CC00410A
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Google Patents. (1994). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • ACS Catalysis. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group.
  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
  • BenchChem. (2025). Application Notes and Protocols for N-Boc Deprotection of Piperidine Derivatives.
  • Bulavka, V. N., & Boiko, I. I. (2000). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-N-oxide with iron and mineral acids. Fourth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-4).
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
  • BenchChem. (2025). Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.
  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling.
  • PMC. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

Sources

Application Note & Protocols: High-Purity Isolation of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the purification of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride, a key intermediate in pharmaceutical research. High purity of this compound is critical for ensuring reproducible results in subsequent synthetic steps and biological assays. This guide details three primary purification methodologies: Recrystallization, Flash Column Chromatography (of the free base), and Acid-Base Extraction. Each protocol is presented with step-by-step instructions, the underlying chemical principles, and expert insights to aid researchers in selecting and executing the optimal strategy for their specific needs. Methods for purity assessment are also included to validate the success of the purification process.

Introduction and Physicochemical Profile

This compound is a substituted pyridine derivative. Like many active pharmaceutical ingredients (APIs) and their intermediates, its purity directly impacts the quality, safety, and efficacy of the final product. Synthetic processes can introduce a variety of impurities, including unreacted starting materials, regioisomers (e.g., the 4-piperidinyloxy isomer), and by-products from side reactions. This application note provides robust methods to mitigate these impurities and achieve high-purity material suitable for drug development and research applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃N₃O₃ · HCl[1]
Molecular Weight 259.69 g/mol [1]
Appearance Typically an off-white to yellow crystalline solidGeneral chemical knowledge
pKa (Pyridine Ring) ~5 (Estimated for pyridinium ion)[2]
Solubility (Salt) Soluble in water, methanol, ethanol; sparingly soluble in isopropanol; insoluble in non-polar organic solvents like diethyl ether and hexanes.[2]
Solubility (Free Base) Soluble in chlorinated solvents (DCM, chloroform) and ethyl acetate; sparingly soluble in water.General chemical principles

Strategic Approach to Purification

The choice of purification technique depends on the nature of the impurities, the scale of the purification, and the desired final purity. The hydrochloride salt form presents both opportunities and challenges. Its ionic nature makes it amenable to recrystallization from polar solvents but challenging for standard silica gel chromatography. Therefore, a common strategy involves converting the salt to its organic-soluble free base for chromatographic or extractive purification, followed by reformation of the hydrochloride salt.

G cluster_start Crude Product Analysis cluster_decision Decision Point cluster_end Final Product Start Crude 5-Nitro-2-(3-piperidinyloxy)pyridine HCl Decision Impurity Type & Scale? Start->Decision Recryst Recrystallization Decision->Recryst  Crystalline solid w/ solubility differential AcidBase Acid-Base Extraction Decision->AcidBase  Neutral / Acidic impurities Chrom Flash Chromatography (as Free Base) Decision->Chrom  Regioisomers & closely related impurities End High-Purity Product (>99%) Recryst->End AcidBase->End Chrom->End

Figure 1: Decision workflow for selecting a purification method.

Protocol 1: Recrystallization

Recrystallization is the most straightforward method for purifying crystalline solids, leveraging differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. For hydrochloride salts, polar protic solvents are often effective.

Principle: The crude material is dissolved in a minimal amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of high-purity crystals, while impurities remain dissolved in the solvent (mother liquor).

Step-by-Step Protocol:
  • Solvent Selection: In a test tube, add ~50 mg of crude material. Add a suitable solvent (e.g., isopropanol, ethanol, or an ethanol/water mixture) dropwise while heating until the solid dissolves. Allow to cool to room temperature and then in an ice bath. An ideal solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: Place the bulk crude this compound in an Erlenmeyer flask. Add the chosen solvent in portions while heating the mixture with stirring (e.g., on a hot plate) until the solid is fully dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for another 5-10 minutes. Caution: Do not add charcoal to a boiling solution due to the risk of bumping.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Expert Insight: A co-solvent system, such as methanol/diethyl ether, can be highly effective. The compound is dissolved in a minimal amount of methanol (a good solvent), and diethyl ether (a poor solvent) is added dropwise until the solution becomes faintly cloudy. Gentle heating to redissolve the precipitate, followed by slow cooling, often yields very pure crystals.

Protocol 2: Flash Column Chromatography (as Free Base)

For separating complex mixtures, particularly those containing isomers or compounds with similar polarity, flash chromatography is the method of choice. As the hydrochloride salt is too polar for silica gel, it must first be converted to its free base.

Principle: The basic nitrogen atoms of the pyridine and piperidine rings are deprotonated with a mild base, converting the water-soluble salt into an organic-soluble free base. This neutral compound can then be separated on a silica gel column based on its polarity. Finally, the purified free base is converted back to the hydrochloride salt.

G Start Crude HCl Salt Step1 Dissolve in H₂O/EtOAc Add aq. NaHCO₃ Start->Step1 Step2 Separate Layers Dry Organic Layer Step1->Step2 Step3 Concentrate to get Crude Free Base Step2->Step3 Step4 Purify by Silica Gel Column Chromatography Step3->Step4 Step5 Combine Pure Fractions & Concentrate Step4->Step5 Step6 Dissolve in Ether/DCM Add HCl in Ether Step5->Step6 End Filter & Dry Pure HCl Salt Step6->End

Figure 2: Workflow for purification via flash chromatography.

Step-by-Step Protocol:
  • Conversion to Free Base:

    • Dissolve the crude hydrochloride salt in a separatory funnel containing a biphasic mixture of ethyl acetate and water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base like potassium carbonate (K₂CO₃) with swirling until gas evolution ceases and the aqueous layer is basic (pH > 8, check with pH paper).

    • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

  • Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of methanol in dichloromethane (DCM) is often effective (e.g., 0% to 5% MeOH in DCM).

    • Expert Insight: To prevent peak tailing caused by the interaction of the basic compound with acidic silanol groups on the silica, add a small amount of triethylamine (TEA) or ammonia (e.g., 0.5-1%) to the mobile phase.[3][4]

    • Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the pre-equilibrated silica gel column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Re-formation of Hydrochloride Salt:

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent like diethyl ether or DCM.

    • Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: Acid-Base Extraction

This technique is highly effective for separating basic compounds from neutral or acidic impurities.

Principle: The crude mixture, containing the free base form of the target compound, is dissolved in an organic solvent. Washing this solution with an aqueous acid will protonate the basic compound, causing it to partition into the aqueous layer as its soluble hydrochloride salt, while neutral impurities remain in the organic layer. The process is then reversed to recover the purified product.

G cluster_extraction Liquid-Liquid Extraction start Crude Free Base in Organic Solvent (e.g., EtOAc) step1 Wash with aq. HCl Aqueous Layer (Protonated Product + Acidic Impurities) Organic Layer (Neutral Impurities) start->step1:f0 step2 step2 step1:f1->step2:f0 Separate & Process end_node Dry & Concentrate Organic Layer to get Pure Free Base step2:f2->end_node Separate & Process

Figure 3: Logical flow of an acid-base extraction procedure.

Step-by-Step Protocol:
  • Initial Dissolution: Ensure the crude material is in its free base form (if starting from the salt, perform the basification step from Protocol 2.1). Dissolve the crude free base in an immiscible organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with 1 M aqueous HCl. The basic product will move into the aqueous layer. Repeat the wash 2-3 times.

  • Separation: Combine the acidic aqueous extracts. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base, such as 3 M NaOH, with stirring until the solution is strongly basic (pH > 10). The free base may precipitate or form an oil.

  • Re-extraction: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM. The purified free base will now partition back into the organic layer.

  • Final Workup: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

  • Salt Formation: Convert the pure free base to its hydrochloride salt as described in Protocol 2.3.

Purity Assessment and Validation

To confirm the success of the purification, the final product should be analyzed for purity.

Table 2: Recommended Analytical Methods for Purity Validation

MethodPrincipleTypical Conditions & Expected Outcome
TLC Differential partitioning on a silica plate.Mobile Phase: 5-10% Methanol in DCM (+0.5% TEA). Visualization: UV light (254 nm). A single spot for the purified product indicates success.
HPLC High-resolution separation on a packed column.Column: C18 reverse-phase.[5] Mobile Phase: Gradient of acetonitrile in water with 0.1% formic acid or a phosphate buffer.[6][7] Detection: UV (e.g., at 254 nm and near the nitro group's absorbance maximum). The purity is determined by the area percentage of the main peak.
¹H NMR Nuclear magnetic resonance spectroscopy.Solvent: DMSO-d₆ or D₂O. The spectrum should show sharp, well-defined peaks corresponding to the product structure with minimal or no signals from impurities.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range (e.g., within 1-2 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

Summary and Recommendations

Table 3: Comparison of Purification Techniques

TechniquePrimary ApplicationProsCons
Recrystallization Removing minor impurities from a mostly pure, crystalline solid.Simple, inexpensive, scalable.Lower yields, ineffective for removing isomers or impurities with similar solubility.
Acid-Base Extraction Removing neutral or acidic impurities.High capacity, fast, good for initial cleanup.Ineffective for removing other basic impurities or isomers.
Flash Chromatography Separating complex mixtures, including isomers.High resolution, provides the highest purity.Requires conversion to/from free base, more complex, uses significant solvent and silica.

For achieving the highest purity (>99.5%), especially when isomeric impurities are suspected, Flash Column Chromatography of the free base is the recommended method. For scaling up a process where the main impurities are neutral, a preliminary Acid-Base Extraction followed by a final Recrystallization can be a highly efficient and economical strategy.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Pyridinium chloride - Wikipedia. [Link]

  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • CN103012252A - Method for recovering pyridine from pyridine hydrochloride water solution.
  • Paper chromatography of pyridine derivatives - PubMed. [Link]

  • US6087507A - Separation of pyridine or pyridine derivatives
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... - Acta Poloniae Pharmaceutica. [Link]

  • HPLC and TLC methodology for determination or purity evaluation... - PubMed. [Link]

  • Acid-Base Extraction - Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE... - ResearchGate. [Link]

  • CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google P
  • Method for pyridine amine derivative - Chromatography Forum. [Link]

Sources

Application Note: Accelerating Drug Discovery through Parallel Synthesis with 5-Nitro-2-(3-piperidinyloxy)pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies is paramount. 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a versatile building block, presenting multiple points for diversification. This application note details robust protocols for its use in parallel synthesis, enabling the efficient creation of diverse chemical libraries. We will explore two primary diversification strategies: N-acylation of the piperidine moiety and derivatization of the pyridine core following nitro group reduction. These methodologies are designed for high-throughput workflows, facilitating the accelerated identification of novel lead compounds.

Introduction: The Strategic Advantage of the 5-Nitro-2-(3-piperidinyloxy)pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide range of biological activities.[2] The piperidine moiety is also a cornerstone in drug design, valued for its ability to confer favorable pharmacokinetic properties.[3] The combination of these two heterocycles in this compound offers a compelling starting point for library synthesis. The molecule possesses three key features for diversification:

  • A secondary amine on the piperidine ring, ideal for nucleophilic reactions.

  • An electron-deficient pyridine ring , activated by the nitro group, which can influence reactivity and be a site for further modification.

  • A reducible nitro group , which can be converted to an amine, opening up another avenue for derivatization.

This trifecta of reactive sites makes it an excellent candidate for parallel synthesis, where multiple, related compounds are synthesized simultaneously.[4][5]

Core Chemistry and Mechanistic Rationale

The utility of this compound in parallel synthesis stems from two reliable and high-yielding reaction pathways that can be performed in a parallel format.

Pathway A: N-Acylation of the Piperidine Moiety

The secondary amine of the piperidine ring is a nucleophilic center readily amenable to acylation with a variety of electrophilic reagents such as acyl chlorides, sulfonyl chlorides, and isocyanates. This is a foundational reaction in combinatorial chemistry due to its reliability and broad substrate scope.[6] The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbonyl carbon (or sulfur in the case of sulfonyl chlorides), leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide or sulfonamide product.

Pathway B: Reduction of the Nitro Group and Subsequent Derivatization

The nitro group on the pyridine ring can be chemoselectively reduced to a primary amine. Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation or the use of reducing agents like iron powder in acidic media.[1][7][8] The resulting amino group provides a new handle for diversification, most commonly through acylation to form amides, mirroring the chemistry of Pathway A but on a different part of the molecule. This two-step sequence significantly expands the accessible chemical space from a single starting scaffold.

Experimental Workflows and Protocols

The following protocols are designed for execution in a parallel synthesis format, for instance, using a 24 or 96-well reaction block.

General Considerations and Safety
  • Safety Precautions : this compound and its precursors should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Pyridine-containing compounds can be harmful if inhaled or absorbed through the skin.[5] Operations should be conducted in a well-ventilated fume hood.

  • Reagent Handling : Acyl chlorides and sulfonyl chlorides are moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Parallel Synthesis Equipment : These protocols are optimized for standard parallel synthesis reactors equipped with magnetic stirring and temperature control.

Workflow Diagram

G cluster_0 Starting Material cluster_1 Pathway A: Piperidine Derivatization cluster_2 Pathway B: Pyridine Core Derivatization start 5-Nitro-2-(3-piperidinyloxy)pyridine Hydrochloride protocol_A Protocol 1: Parallel N-Acylation start->protocol_A reduction Protocol 2a: Nitro Group Reduction start->reduction reagents_A Library of Acyl Chlorides (R-COCl) or Sulfonyl Chlorides (R-SO2Cl) reagents_A->protocol_A library_A Library A: N-Acyl/N-Sulfonyl Derivatives protocol_A->library_A intermediate_B 5-Amino-2-(3-piperidinyloxy)pyridine reduction->intermediate_B protocol_B Protocol 2b: Parallel Acylation intermediate_B->protocol_B reagents_B Library of Acyl Chlorides (R'-COCl) reagents_B->protocol_B library_B Library B: 5-Acylamino Derivatives protocol_B->library_B

Caption: Diversification workflows for 5-Nitro-2-(3-piperidinyloxy)pyridine.

Protocol 1: Parallel N-Acylation of the Piperidine Moiety

This protocol describes the parallel synthesis of a library of N-acyl and N-sulfonyl derivatives.

Materials:

  • This compound

  • Library of diverse acyl chlorides and sulfonyl chlorides (e.g., benzoyl chloride, acetyl chloride, methanesulfonyl chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Parallel synthesis reaction block with vials and stir bars

Procedure:

  • Preparation of Starting Material Stock Solution: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.

  • Dispensing: To each reaction vial, add 500 µL of the starting material stock solution (0.1 mmol).

  • Base Addition: Add 3.0 equivalents of TEA or DIPEA (approx. 42 µL for TEA) to each vial to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.

  • Reagent Addition: Prepare 0.25 M stock solutions of each acyl chloride or sulfonyl chloride in anhydrous DCM. Add 500 µL (0.125 mmol, 1.25 eq) of the appropriate acylating agent solution to each corresponding vial.

  • Reaction: Seal the reaction block and stir the vials at room temperature for 16 hours. For less reactive acylating agents, the reaction can be gently heated to 40-50 °C.

  • Work-up and Purification:

    • Quench the reactions by adding 1 mL of saturated aqueous sodium bicarbonate solution to each vial.

    • Extract the products with 2 x 2 mL of DCM.

    • Combine the organic layers and concentrate in a centrifugal evaporator.

    • The crude products can be purified by parallel flash chromatography or preparative HPLC.

Protocol 2: Parallel Synthesis via Nitro Reduction and Acylation

This two-step protocol generates a library of derivatives functionalized at the 5-position of the pyridine ring.

Step 2a: Nitro Group Reduction

Materials:

  • This compound

  • Iron powder (<10 micron)

  • Ammonium chloride

  • Ethanol

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq).

  • Add a mixture of Ethanol and Water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (0.2 eq).[1]

  • Heat the mixture to reflux (approx. 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Filter the hot reaction mixture through a pad of celite, washing with hot ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-2-(3-piperidinyloxy)pyridine. This crude product is often of sufficient purity for the next step.

Step 2b: Parallel Acylation of the Aminopyridine

Materials:

  • Crude 5-Amino-2-(3-piperidinyloxy)pyridine

  • Library of diverse acyl chlorides

  • Pyridine or TEA

  • DCM

Procedure:

  • Preparation of Amine Stock Solution: Prepare a 0.2 M stock solution of the crude 5-Amino-2-(3-piperidinyloxy)pyridine in anhydrous DCM.

  • Dispensing: To each reaction vial in a parallel synthesis block, add 500 µL of the amine stock solution (0.1 mmol).

  • Base Addition: Add 1.5 equivalents of pyridine or TEA to each vial.

  • Reagent Addition: Prepare 0.25 M stock solutions of each acyl chloride in anhydrous DCM. Add 500 µL (0.125 mmol, 1.25 eq) of the appropriate acyl chloride solution to each corresponding vial.

  • Reaction: Seal the reaction block and stir at room temperature for 16 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Data Presentation: Representative Library Synthesis

The following table illustrates a hypothetical 4-member library synthesized using Protocol 1, showcasing the diversity achievable.

EntryAcylating AgentProduct StructureExpected Mass [M+H]⁺Yield (%)Purity (%)
1Benzoyl Chloride316.1385>95
2Acetyl Chloride254.1192>95
3Methanesulfonyl Chloride290.0978>95
4Cyclopropanecarbonyl Chloride280.1388>95

(Note: Product structures and data are illustrative examples)

Conclusion

This compound is a highly valuable scaffold for the parallel synthesis of diverse compound libraries. The protocols outlined in this application note provide a robust and efficient means to explore the chemical space around this core structure. By leveraging both N-acylation of the piperidine moiety and derivatization of the pyridine ring post-nitro reduction, researchers can rapidly generate data-rich libraries for SAR studies, thereby accelerating the hit-to-lead optimization process in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Rutjes, F. P. J. T., & Hiemstra, H. (n.d.). Solid-Phase Synthesis of Piperidines by N-Acyliminium Ion Chemistry. Radboud Repository.
  • MDPI. (2021). Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles.
  • PubMed. (n.d.). Parallel solution synthesis of pyridinethiones, pyridinones and thienopyridines. Retrieved from [Link]

  • BenchChem. (2025).
  • ResearchGate. (2004).
  • Google Patents. (n.d.).
  • MDPI. (2021).
  • ResearchGate. (n.d.). Solution-Phase Parallel Synthesis of a Library of Δ2-Pyrazolines.
  • RSC Publishing. (n.d.). Identification of parallel medicinal chemistry protocols to expand branched amine design space.
  • International Research Journal of Multidisciplinary Scope (IRJMS). (2020).
  • MDPI. (2021).
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • ACS Publications. (2022).
  • Arylgermanes as Linkers for Solid Phase Synthesis. (n.d.). Combinatorial libraries: strategies and methods for 'lead' discovery.
  • PubMed Central. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines.
  • Slideshare. (n.d.). Pyridine: Synthesis, reactions and medicinal uses.
  • ResearchGate. (2013).
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • YouTube. (2024).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth, field-proven insights and validated protocols to ensure the successful and efficient production of your target compound.

Synthesis Overview: The Core Pathway

The most reliable and commonly employed route for synthesizing this compound involves a two-step process. First, a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis, is performed.[1][2] This is followed by the acidic deprotection of a Boc-protecting group, which concurrently forms the final hydrochloride salt.

The piperidine amine must be protected to prevent it from acting as a nucleophile and forming an N-aryl bond, a common side reaction. The tert-butoxycarbonyl (Boc) group is ideal due to its stability in the basic conditions of the ether synthesis and its clean removal under acidic conditions.[3][4]

G cluster_0 Step 1: SNAr Ether Formation cluster_1 Step 2: Deprotection & Salt Formation A 2-Chloro-5-nitropyridine B N-Boc-3-hydroxypiperidine Base Base (e.g., NaH, KHMDS) Solvent (e.g., DMF, THF) A->Base B->Base C N-Boc-5-nitro-2- (3-piperidinyloxy)pyridine Base->C Formation of alkoxide & SNAr reaction D N-Boc-5-nitro-2- (3-piperidinyloxy)pyridine Acid HCl (e.g., 4M in Dioxane) D->Acid E 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (Target Molecule) Acid->E Boc cleavage & protonation

Figure 1: Overall synthetic workflow for the target molecule.

Frequently Asked Questions (FAQs)

Q1: My overall yield is very low. Which step is the most likely culprit?

A1: Low overall yield typically points to issues in the first step—the SNAr reaction. This reaction is highly sensitive to the quality of reagents, particularly the base (e.g., sodium hydride) and the dryness of the solvent. Incomplete deprotonation of the N-Boc-3-hydroxypiperidine or degradation of the electrophile, 2-chloro-5-nitropyridine, are common failure points. We recommend starting your troubleshooting there.

Q2: Why is it necessary to use a protecting group on the 3-hydroxypiperidine?

A2: The secondary amine of 3-hydroxypiperidine is a potent nucleophile, often more so than the hydroxyl group. Without protection, it will compete in the reaction with 2-chloro-5-nitropyridine, leading to the formation of a significant N-arylated byproduct. The Boc group ensures that only the hydroxyl group can react, directing the synthesis to the desired ether linkage.

Q3: My final product is a sticky oil or gum instead of a crystalline solid. How can I induce crystallization?

A3: This is a common issue during the final isolation. First, ensure the deprotection is complete and that no residual Boc-protected intermediate remains, as this can act as an impurity that inhibits crystallization. If the product is pure by NMR or LC-MS, try trituration with a solvent in which the product is poorly soluble but the impurities are soluble, such as diethyl ether or a mixture of dichloromethane and hexanes. Seeding with a previously obtained crystal can also be effective. If these fail, re-dissolving in a minimal amount of methanol and slowly adding an anti-solvent like ethyl acetate or diethyl ether can promote crystallization.

Q4: Is 2-chloro-5-nitropyridine stable? What are the handling precautions?

A4: 2-Chloro-5-nitropyridine is a stable solid but is classified as a skin, eye, and respiratory irritant.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Avoid creating dust. It is sensitive to strong bases and nucleophiles, which is the principle of its reaction in this synthesis. Store it in a tightly closed container in a cool, dry place.[9]

Detailed Troubleshooting Guides

Guide 1: SNAr Ether Formation (Step 1)

Q: My SNAr reaction shows low or no conversion of starting materials. What are the primary causes?

A: This is one of the most frequent challenges. The root cause analysis can be broken down into several key areas.

  • Ineffective Deprotonation: The reaction requires the formation of an alkoxide from N-Boc-3-hydroxypiperidine. This is the rate-limiting prerequisite.

    • Cause: The most common culprit is deactivated sodium hydride (NaH). NaH reacts with atmospheric moisture and can become coated with a layer of sodium hydroxide, rendering it ineffective.

    • Solution: Use fresh NaH from a newly opened container. If using an older bottle, carefully wash the NaH dispersion with dry hexanes under an inert atmosphere (e.g., nitrogen or argon) to remove the mineral oil and any surface hydroxides before adding your reaction solvent.

  • Solvent Purity: The presence of water or other protic impurities will quench the alkoxide as it forms.

    • Cause: Using solvents that have not been rigorously dried.

    • Solution: Use anhydrous solvents from a solvent purification system or freshly opened bottles rated for anhydrous applications. Solvents like THF and DMF are hygroscopic and should be handled under inert gas.

  • Reaction Temperature:

    • Cause: While the initial deprotonation with NaH is often started at 0 °C to control hydrogen gas evolution, the subsequent SNAr reaction may require heating to proceed at a reasonable rate.

    • Solution: After the initial deprotonation is complete (cessation of bubbling), slowly warm the reaction to room temperature and then consider heating to 50-80 °C to drive the substitution. Monitor the reaction by TLC or LC-MS to track progress.

G cluster_checks Troubleshooting Path start Low Conversion in Step 1 q1 Is NaH fresh and reactive? start->q1 q2 Is the solvent anhydrous? q1->q2 Yes sol1 Action: Wash NaH with dry hexanes or use fresh bottle. q1->sol1 No q3 Was the reaction heated sufficiently? q2->q3 Yes sol2 Action: Use solvent from a purification system or new bottle. q2->sol2 No sol3 Action: Heat reaction to 50-80 °C and monitor progress. q3->sol3 No end Problem Resolved q3->end Yes

Figure 2: Troubleshooting workflow for low reaction conversion.

Q: The reaction mixture turns dark brown or black. Is this a concern?

A: A darkening of the reaction mixture is common, especially when using DMF as a solvent at elevated temperatures. While often not detrimental to the overall yield, a very dark or black color can indicate some degradation of the 2-chloro-5-nitropyridine starting material or the product. The nitro group can participate in side reactions under strongly basic conditions. To mitigate this, ensure the reaction temperature does not exceed 80 °C and that the reaction is worked up as soon as the starting material is consumed.

Guide 2: N-Boc Deprotection and Salt Formation (Step 2)

Q: My deprotection reaction appears incomplete based on TLC/LC-MS analysis. How can I ensure full conversion?

A: Incomplete Boc deprotection is usually a matter of reaction conditions or stoichiometry.

  • Insufficient Acid: The Boc group is cleaved by acid in a catalytic manner, but the resulting free amine is basic and will neutralize one equivalent of the acid to form the hydrochloride salt.[10] Therefore, you need at least one equivalent of HCl to neutralize the product, plus a catalytic amount to drive the deprotection.

    • Solution: Use a significant excess of acid. Commercially available solutions like 4M HCl in dioxane are effective. Using 3-5 equivalents relative to your substrate is a good starting point.

  • Reaction Time and Temperature:

    • Cause: The reaction may be slow at room temperature, especially if the substrate concentration is low.

    • Solution: Allow the reaction to stir for at least 2-4 hours at room temperature. If it is still incomplete, gentle warming to 30-40 °C can accelerate the process. Monitor by TLC until the starting material spot has completely disappeared.

  • Water Content: The mechanism of deprotection involves the formation of a stable tert-butyl cation.[10] While anhydrous conditions are often preferred, trace amounts of water can actually facilitate the reaction by trapping this cation. However, excessive water can lead to issues with product isolation.

    • Solution: Using reagents like 4M HCl in dioxane typically provides a suitable environment. If you are generating HCl gas in situ or using another anhydrous source, the reaction may be slower.[11]

Q: The product precipitates from the reaction mixture. Is this the final, pure product?

A: Often, the hydrochloride salt of the deprotected amine is insoluble in the reaction solvent (e.g., dioxane, dichloromethane) and will precipitate out.[3] This is advantageous as it provides a simple method of isolation by filtration. However, you must verify its purity. The precipitate should be washed thoroughly with the reaction solvent or another non-polar solvent like diethyl ether to remove any unreacted starting material or the Boc-related byproducts (e.g., tert-butanol, isobutylene). A final purity check by NMR is always recommended.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-5-Nitro-2-(3-piperidinyloxy)pyridine
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Washing (Optional but Recommended): Suspend the NaH in anhydrous hexanes. Stir for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexanes via cannula. Repeat this wash two more times.

  • Reaction Setup: Place the flask under a positive pressure of nitrogen. Add anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) (approx. 0.2 M concentration relative to the limiting reagent). Cool the suspension to 0 °C in an ice bath.

  • Alkoxide Formation: In a separate flask, dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in a minimal amount of anhydrous THF/DMF. Add this solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen evolution ceases.

  • SNAr Reaction: Add 2-chloro-5-nitropyridine (1.1 eq) to the reaction mixture, either as a solid or dissolved in a minimal amount of anhydrous THF/DMF.

  • Heating and Monitoring: Heat the reaction mixture to 60 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Deprotection and Salt Formation
  • Dissolution: Dissolve the purified N-Boc-5-nitro-2-(3-piperidinyloxy)pyridine (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM), ethyl acetate, or methanol.

  • Acidification: To the stirred solution, add a solution of 4M hydrochloric acid in 1,4-dioxane (4-5 eq) dropwise at room temperature.

  • Precipitation and Reaction: A precipitate of the hydrochloride salt may form immediately. Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS to ensure the complete consumption of the starting material.

  • Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the filter cake thoroughly with diethyl ether to remove any soluble impurities.

  • Drying: Dry the resulting solid under high vacuum to obtain this compound as a crystalline solid. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting residue can be triturated with diethyl ether to induce solidification and remove impurities.

Data Summary

ParameterStep 1: SNAr ReactionStep 2: Deprotection
Base NaH, KHMDS, K₂CO₃N/A
Solvent THF, DMF, DMSODioxane, DCM, Methanol
Temperature 0 °C to 80 °CRoom Temperature
Typical Time 4-12 hours1-4 hours
Work-up Aqueous Quench & ExtractionFiltration or Evaporation
Purification Silica Gel ChromatographyFiltration / Trituration

References

  • ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Available at: [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
  • Defense Technical Information Center. (1977). NSWC/WOL/TR 76-146. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-5-nitropyridine. Available at: [Link]

  • Google Patents. (n.d.). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Test Your Skills with Real Questions. (n.d.). Williamson Ether Synthesis Practice Problems. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Patsnap. (n.d.). Preparation method of (S)-N-BOC-3-hydroxypiperidine. Available at: [Link]

  • YouTube. (2022). Organic Chemistry 1: Williamson ether synthesis practice problems. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.6: Williamson Ether Synthesis. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available at: [Link]

  • ResearchGate. (n.d.). Solvent-free N -Boc deprotection by ex situ generation of hydrogen chloride gas. Available at: [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Available at: [Link]

  • National Institutes of Health. (n.d.). The Synthesis, Characterization, and Rapid Cycloadditions of 5-Nitro-1,2,3-Triazine. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Available at: [Link]

  • Home Sunshine Pharma. (n.d.). CAS 85275-45-2 N-Boc-3-Hydroxypiperdine with Free Sample. Available at: [Link]

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Journal of Global Trends in Pharmaceutical Sciences. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Available at: [Link]

Sources

Navigating the Nuances of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, stability, and use of this compound. As a specialized intermediate, its stability can be influenced by various experimental and storage conditions. This resource aims to empower you with the knowledge to anticipate and address potential challenges, ensuring the integrity of your experiments and the reliability of your results.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section addresses specific issues that may arise during the use of this compound in a question-and-answer format.

Question 1: I am observing unexpected or inconsistent results in my reaction. Could the stability of this compound be a factor?

Answer:

Absolutely. The stability of this compound is critical for reproducible experimental outcomes. Inconsistent results can often be traced back to the degradation of the compound. The presence of the electron-withdrawing nitro group on the pyridine ring can influence the molecule's reactivity and stability.

Several factors could be at play:

  • pH of the reaction medium: The piperidine ring contains a secondary amine, which is basic. The hydrochloride salt form helps to stabilize the compound. However, in basic conditions, the free base form is generated. This free base can be more susceptible to oxidation, potentially at the nitrogen of the piperidine or pyridine ring to form N-oxides.[1]

  • Presence of oxidizing or reducing agents: The nitro group is susceptible to reduction, while the pyridine and piperidine rings can be targets for oxidation. Unintended redox reactions can lead to the formation of impurities.

  • Exposure to light and air: Pyridine-containing compounds can be sensitive to light and air, leading to gradual degradation over time.[2]

To troubleshoot this issue, consider the following steps:

  • Characterize your starting material: Before use, verify the purity of your this compound using an appropriate analytical method like HPLC or LC-MS.[3][4] This will establish a baseline for your material.

  • Control the pH of your reaction: If your reaction conditions are basic, consider if the free base is necessary for reactivity. If not, maintaining a slightly acidic pH could enhance stability.

  • Inert atmosphere: For sensitive reactions, consider running your experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Fresh solutions: Prepare solutions of the compound fresh for each experiment to avoid degradation in solution over time.

Question 2: I'm experiencing poor solubility of this compound in my chosen solvent. What can I do?

Answer:

Solubility issues can be a significant roadblock. As a hydrochloride salt, this compound is expected to have good solubility in polar protic solvents like water, ethanol, and methanol.[5] However, its solubility in less polar organic solvents may be limited.

Here is a systematic approach to addressing solubility challenges:

Solvent CategoryExamplesExpected SolubilityTroubleshooting Steps
Polar Protic Water, Methanol, EthanolHighIf solubility is still an issue, gentle warming or sonication can be attempted. Ensure the solid is finely powdered to increase the surface area for dissolution.
Polar Aprotic DMSO, DMFModerate to HighThese are often good choices for difficult-to-dissolve compounds. However, be mindful that these solvents can be difficult to remove and may affect downstream applications.
Less Polar Dichloromethane, Chloroform, TolueneLowSolubility is likely to be poor. If required for a reaction, consider using a co-solvent system or performing a solvent screen to identify a suitable mixture.

Key Considerations:

  • pH Adjustment: The solubility of the compound is pH-dependent. In aqueous solutions, maintaining a slightly acidic pH will keep the compound in its more soluble protonated form.

  • Free Base vs. Salt: If your experimental conditions allow, you could consider carefully neutralizing the hydrochloride salt to the free base, which may have different solubility characteristics, particularly in less polar organic solvents. However, be mindful of the potential for decreased stability of the free base.[1]

Question 3: I suspect my compound has degraded upon storage. What are the likely degradation pathways and how can I detect them?

Answer:

Degradation upon storage is a valid concern, especially if the compound has been stored for an extended period or under suboptimal conditions. Based on the structure of this compound, several degradation pathways are plausible.

Potential Degradation Pathways:

  • Oxidation: The nitrogen atoms in both the pyridine and piperidine rings are susceptible to oxidation, leading to the formation of N-oxides.[1] This is a common degradation pathway for similar heterocyclic compounds.

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the molecule into 5-nitropyridin-2-ol and 3-hydroxypiperidine.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group in the presence of reducing agents or certain metals. The mechanism of action for some nitroaromatic compounds involves the reduction of the nitro group.[6]

Detection of Degradation Products:

A combination of analytical techniques is recommended for detecting degradation:

  • HPLC/UPLC: A stability-indicating HPLC or UPLC method is the gold standard for separating the parent compound from its degradation products.[3][4]

  • LC-MS: Liquid chromatography-mass spectrometry is invaluable for identifying the molecular weights of any impurities, which can provide clues to their structures and the degradation pathway.[4]

  • NMR Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information on isolated degradation products.[7]

To minimize degradation during storage, it is crucial to follow the recommended storage conditions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions about the stability and handling of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[8][9] Storing under an inert atmosphere can provide additional protection against oxidation.

Q2: Is this compound sensitive to moisture?

A2: As a hydrochloride salt, it can be hygroscopic.[5] It is important to handle the compound in a dry environment and to keep the container tightly sealed to prevent the absorption of moisture, which could potentially lead to hydrolysis or other forms of degradation.

Q3: What safety precautions should I take when handling this compound?

A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.[10][11] Handle the compound in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Q4: Can the nitro group on the pyridine ring participate in reactions?

A4: Yes, the nitro group is a strong electron-withdrawing group, which activates the pyridine ring for nucleophilic aromatic substitution.[12] This reactivity is a key feature for the use of nitropyridines in synthesis. The nitro group itself can also be chemically transformed, for instance, by reduction to an amino group.

Q5: How can I confirm the identity and purity of my this compound?

A5: The identity and purity of the compound should be confirmed using standard analytical techniques. These include:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): To determine purity.[3][4]

Visualizing Potential Degradation and Experimental Workflow

To further aid in understanding the stability of this compound, the following diagrams illustrate a potential degradation pathway and a recommended experimental workflow.

cluster_degradation Potential Degradation Pathways A 5-Nitro-2-(3-piperidinyloxy)pyridine (Free Base) B N-Oxide (Pyridine Ring) A->B Oxidation C N-Oxide (Piperidine Ring) A->C Oxidation D 5-Nitropyridin-2-ol A->D Hydrolysis E 3-Hydroxypiperidine A->E Hydrolysis F Amino derivative A->F Reduction

Caption: Potential degradation pathways of the free base form.

cluster_workflow Recommended Experimental Workflow start Receive Compound storage Store in a cool, dry, dark place under inert atmosphere start->storage pre_analysis Confirm Identity & Purity (NMR, MS, HPLC) storage->pre_analysis reaction_setup Reaction Setup (Control pH, Inert Atmosphere) pre_analysis->reaction_setup fresh_solution Prepare Solution Fresh reaction_setup->fresh_solution reaction Perform Reaction fresh_solution->reaction workup Reaction Work-up reaction->workup post_analysis Analyze Products (HPLC, LC-MS) workup->post_analysis end Reliable Results post_analysis->end

Sources

Technical Support Center: 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. In the absence of specific degradation studies for this molecule in publicly available literature, this document provides a comprehensive framework based on established principles of organic chemistry and data from structurally related compounds. It aims to anticipate and address potential challenges encountered during experimental work by elucidating probable degradation pathways and offering robust troubleshooting strategies.

I. Understanding the Molecule: A Proactive Approach to Stability

This compound possesses three key structural motifs that are susceptible to degradation under various stress conditions:

  • A 5-nitro-substituted pyridine ring: The electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack and reduction. Nitroaromatic compounds are also known to be photosensitive.

  • An ether linkage: The C-O bond connecting the pyridine and piperidine rings is a potential site for hydrolytic cleavage, particularly under acidic conditions.

  • A piperidine ring: This saturated heterocyclic amine can undergo oxidation.

A thorough understanding of these potential liabilities is the first step in designing stable formulations and robust analytical methods.

II. Frequently Asked Questions (FAQs) on Degradation

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways are anticipated to be hydrolysis of the ether linkage, reduction of the nitro group, and photodegradation . To a lesser extent, oxidation of the piperidine ring may also occur.

Q2: My solution of the compound is turning yellow/brown during storage. What could be the cause?

A2: A color change often indicates the formation of degradation products. This could be due to several factors, including:

  • Photodegradation: Exposure to light, especially UV light, can lead to the formation of colored byproducts from the nitroaromatic moiety.[1]

  • Oxidation: The piperidine ring or other parts of the molecule may be oxidizing.

  • pH-related changes: Degradation in unbuffered or inappropriately buffered solutions can lead to colored degradants.

It is crucial to analyze the discolored solution by a stability-indicating method, such as HPLC, to identify and quantify any degradation products.

Q3: I am observing a new peak in my HPLC chromatogram during a stability study. How can I identify it?

A3: The appearance of a new peak suggests the formation of a degradation product. To identify it, a systematic approach is required:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to determine the molecular weight of the new peak. This will provide initial clues about the structural changes (e.g., loss of the nitro group, addition of an oxygen atom).

  • Forced Degradation: Perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) to see if you can selectively generate the unknown peak. This will help to elucidate the degradation pathway.

  • NMR Spectroscopy: If the degradant can be isolated in sufficient quantity (e.g., through preparative HPLC), 1D and 2D NMR spectroscopy can provide definitive structural elucidation.

Q4: What are the best practices for storing this compound to minimize degradation?

A4: To ensure the stability of the compound, it should be stored in a well-closed container, protected from light, in a cool and dry place. For solutions, use of buffered media at an appropriate pH and protection from light are recommended.

III. Troubleshooting Guide for Experimental Studies

This section addresses specific issues that may arise during forced degradation and stability studies.

Issue Possible Cause(s) Troubleshooting & Optimization
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). According to ICH guidelines, if no degradation is observed after a certain period under stressed conditions, the drug can be considered stable under those conditions.[2][3][4]
Complete degradation of the compound. The stress conditions are too harsh.Reduce the strength of the stressor (e.g., lower concentration of acid/base, lower temperature, shorter exposure time). The goal of forced degradation is typically to achieve 5-20% degradation to allow for the detection and characterization of degradants.[5]
Poor mass balance in HPLC analysis. Some degradation products may not be UV-active at the chosen wavelength. Degradants may be volatile. Degradants may be co-eluting with the parent peak or other peaks.Use a photodiode array (PDA) detector to screen for appropriate wavelengths.[2] Employ a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Use a mass spectrometer to look for non-UV active compounds. For volatile degradants, consider using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). Ensure peak purity of the parent compound using a PDA detector or MS.
Irreproducible results in degradation studies. Inconsistent experimental parameters (temperature, light exposure, pH). Purity of solvents and reagents.Tightly control experimental parameters. Use high-purity solvents and reagents. Always run a control sample in parallel.

IV. Predicted Degradation Pathways and Products

The following diagram illustrates the most probable degradation pathways for this compound based on its functional groups.

G cluster_main This compound cluster_hydrolysis Hydrolytic Degradation (Acid/Base) cluster_reduction Reductive Degradation cluster_photo Photodegradation cluster_oxidation Oxidative Degradation A Parent Compound B 5-Nitro-2-hydroxypyridine A->B Ether Cleavage C 3-Hydroxypiperidine A->C Ether Cleavage D 5-Amino-2-(3-piperidinyloxy)pyridine A->D Nitro Reduction E Rearrangement Products/ Ring Cleavage A->E UV/Vis Light F Piperidine N-oxide derivative A->F Oxidation G Piperidine Ring-Opened Products A->G Oxidation

Caption: Predicted degradation pathways of this compound.

V. Experimental Protocols for Forced Degradation Studies

These protocols are designed as a starting point and may require optimization based on the observed stability of the molecule. The aim is to achieve a target degradation of 5-20%.[5]

A. Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.

B. Hydrolytic Degradation
  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of purified water.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

C. Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature for 24 hours, protected from light.

  • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

D. Thermal Degradation
  • Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours.

  • Also, expose the stock solution to the same conditions.

  • At appropriate time points, withdraw samples, dissolve the solid sample in a suitable solvent, and dilute both the solid and solution samples with the mobile phase for HPLC analysis.

E. Photolytic Degradation
  • Expose the solid compound and the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

  • A control sample should be kept in the dark under the same temperature conditions.

  • At the end of the exposure period, prepare the samples for HPLC analysis.

The following workflow diagram outlines the process of a forced degradation study.

G cluster_setup Study Setup cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) C Acid Hydrolysis (0.1 M HCl, 60°C) A->C D Base Hydrolysis (0.1 M NaOH, 60°C) A->D E Oxidative (3% H2O2, RT) A->E F Thermal (80°C, Solid & Solution) A->F G Photolytic (ICH Q1B) A->G B Prepare Stress Agents (HCl, NaOH, H2O2) B->C B->D B->E H Sample at Time Points C->H D->H E->H F->H G->H I Neutralize & Dilute H->I J HPLC-PDA/MS Analysis I->J K Characterize Degradants J->K

Caption: Workflow for a forced degradation study.

VI. Development of a Stability-Indicating HPLC Method

A crucial component of degradation studies is a robust, stability-indicating analytical method that can separate the parent compound from all potential degradation products.

Key Considerations for Method Development:
  • Column Chemistry: A C18 column is a good starting point. If co-elution is observed, consider alternative stationary phases like C8, phenyl-hexyl, or a polar-embedded phase.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (acetonitrile or methanol) is often necessary to resolve all peaks.

  • pH of Mobile Phase: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds like this compound and its potential degradants.

  • Detection: A photodiode array (PDA) detector is highly recommended to monitor peak purity and to select the optimal wavelength for detection of all components.[2] Coupling with a mass spectrometer (LC-MS) is invaluable for peak identification.

Example Starting HPLC Conditions:
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection PDA, 220-400 nm
Injection Volume 10 µL

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose.

VII. Conclusion

VIII. References

  • Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 56-63.

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products.

  • ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

  • Klick, S., et al. (2005). Toward a general strategy for degradation pathway elucidation. Journal of Pharmaceutical and Biomedical Analysis, 39(5), 853-863.

  • Albini, A., & Protti, S. (2016). Photochemistry of Nitroaromatic Compounds. Springer.

  • Maheswaran, R. (2012). FDA perspectives: Scientific considerations of forced degradation studies in ANDA submissions. Pharmaceutical Technology, 36(5), 73-80.

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14.

  • Smela, M. J. (2005). Regulatory considerations in stability testing. In Pharmaceutical Stability (pp. 1-22). Springer, New York, NY.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: Prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical stress testing: predicting drug degradation. CRC press.

Sources

Technical Support Center: Purification of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. The following content is structured to address common and specific issues in a practical, question-and-answer format, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product of this compound is a different color than expected (e.g., yellow or brownish instead of off-white). What could be the cause?

A1: Discoloration in the final product often points to the presence of residual impurities. The likely culprits are nitrated aromatic impurities or degradation products. The yellow or brownish hue is characteristic of many nitroaromatic compounds.

Root Causes and Solutions:

  • Incomplete Reaction or Side Reactions: The nitration of pyridines can sometimes lead to the formation of undesired isomers (e.g., 3-nitro or other positional isomers) or di-nitrated byproducts.[1] These impurities can be highly colored and difficult to remove.

    • Troubleshooting:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the complete consumption of the starting material.[2]

      • Temperature Control: Maintain strict temperature control during the nitration step, as elevated temperatures can promote the formation of side products.[1]

  • Residual Starting Materials: In the likely synthesis involving the reaction of a nitropyridine with 3-hydroxypiperidine, residual unreacted nitropyridine can impart color.

  • Degradation: this compound may be susceptible to degradation under certain conditions (e.g., exposure to strong acids/bases or high temperatures during workup).

    • Troubleshooting: Neutralize the reaction mixture carefully and avoid excessive heat during solvent evaporation.

A general workflow for isolating the product after a typical nitration reaction is outlined below.

cluster_reaction Reaction cluster_workup Aqueous Workup cluster_purification Purification Reaction_Mixture Crude Reaction Mixture Quench Quench with Ice/Water Reaction_Mixture->Quench Neutralize Neutralize with Base (e.g., NaOH, NaHCO3) Quench->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate Crude_Product Crude Product Evaporate->Crude_Product Purification_Step Recrystallization or Chromatography Crude_Product->Purification_Step Pure_Product Pure Product Purification_Step->Pure_Product

Caption: General post-nitration workup and purification workflow.

Q2: I am observing a persistent impurity with a similar polarity to my product in TLC and HPLC. How can I improve the separation?

A2: This is a common challenge, often due to the presence of positional isomers, which have very similar physicochemical properties to the desired product.

Strategies for Improved Separation:

  • Recrystallization: This is often the most effective method for removing closely related impurities. The key is to find a suitable solvent system.

    • Solvent Screening: A systematic approach to solvent screening is crucial. Start with single solvents of varying polarity and then move to binary or ternary solvent systems.

    • Recommended Solvents for Screening:

      • Alcohols: Isopropanol, Ethanol, Methanol

      • Esters: Ethyl acetate

      • Ketones: Acetone

      • Ethers: Dioxane, Tetrahydrofuran (THF)

      • Apolar solvents (as anti-solvents): Heptane, Hexane

Solvent System ExampleRationale
Isopropanol/HeptaneThe product is likely soluble in the polar alcohol and insoluble in the nonpolar alkane. Dissolve in hot isopropanol and slowly add heptane until turbidity is observed, then allow to cool slowly.
Ethyl Acetate/EthanolA mixture of a moderately polar and a polar solvent can provide fine-tuned solubility for effective crystallization.
  • Column Chromatography: If recrystallization is unsuccessful, column chromatography is the next logical step.[3]

    • Stationary Phase: Silica gel is a good starting point.

    • Mobile Phase Optimization: A gradient elution is often necessary. A typical gradient might be from a less polar solvent system (e.g., ethyl acetate/heptane) to a more polar one (e.g., ethyl acetate/methanol).

    • Pro-Tip: Before committing to a large-scale column, run a series of TLCs with different solvent systems to identify the optimal mobile phase for separation.

Q3: My yield is significantly lower than expected after forming the hydrochloride salt. What are the potential causes and how can I mitigate this?

A3: Low yield during the salt formation and isolation step can be attributed to several factors, primarily related to solubility and handling.

Troubleshooting Low Yields:

  • Solubility of the Hydrochloride Salt: The hydrochloride salt of your compound may have some solubility in the chosen crystallization solvent, leading to losses in the mother liquor.

    • Solution:

      • Solvent Choice: Use a solvent in which the free base is soluble, but the hydrochloride salt is poorly soluble. Ethers (like diethyl ether or MTBE) or esters (like ethyl acetate) are often good choices for precipitating hydrochloride salts from a solution of the free base.

      • Anti-Solvent Addition: After dissolving the free base in a suitable solvent (e.g., isopropanol), slowly add an anti-solvent (e.g., heptane or diethyl ether) in which the salt is insoluble to induce precipitation.

  • pH Control: The pH of the solution during salt formation is critical.

    • Solution:

      • Stoichiometry: Use a stoichiometric amount of hydrochloric acid (HCl). An excess of acid can sometimes lead to the formation of oily products or increase the solubility of the salt.

      • Method of HCl Addition: Use a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or dioxane) for a more controlled addition rather than aqueous HCl, which can introduce water and affect solubility.

  • Incomplete Precipitation: The salt may not have fully precipitated out of solution.

    • Solution:

      • Cooling: Ensure the solution is sufficiently cooled (e.g., in an ice bath) to maximize precipitation.

      • Seeding: If you have a small amount of pure product, add a seed crystal to induce crystallization.

cluster_process Hydrochloride Salt Formation Freebase Dissolve Free Base in Solvent (e.g., IPA) Add_HCl Add Stoichiometric HCl (e.g., HCl in IPA) Freebase->Add_HCl Precipitation Induce Precipitation (Cooling/Anti-solvent) Add_HCl->Precipitation Isolate Isolate by Filtration Precipitation->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry under Vacuum Wash->Dry Final_Product Pure Hydrochloride Salt Dry->Final_Product

Caption: A typical workflow for hydrochloride salt formation.

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential to confirm both the purity and the chemical identity of your this compound.

Recommended Analytical Methods:

Analytical TechniquePurposeKey Parameters to Check
HPLC (High-Performance Liquid Chromatography) Purity assessment and quantification of impurities.[4]Peak purity, area percent of the main peak, presence of any impurity peaks.
¹H NMR (Proton Nuclear Magnetic Resonance) Structural confirmation.[5]Chemical shifts, integration values, and coupling patterns consistent with the expected structure.
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the free base of the compound.
Elemental Analysis (CHN) Confirmation of elemental composition.The percentage of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values.

Example HPLC Method Parameters (for guidance only, optimization is required):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with an additive like 0.1% formic acid or trifluoroacetic acid.

  • Detector: UV detector, with the wavelength set to the λmax of the compound.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine - Google P
  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3 - ResearchGate. [Link]

  • diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. [Link]

  • T-PV2295-01-9112-CH Matrix: Air Target concentration: 5 ppm (15 mg/m3) OSHA. [Link]

  • CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google P
  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. [Link]

  • Analytical Methods - RSC Publishing. [Link]

  • Analytical Methods - OPUS at UTS. [Link]

  • CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google P
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

Sources

"improving solubility of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride for screening"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Enhancement for Screening Compounds

Introduction

Welcome to the technical support guide for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride (CAS 1185312-46-2). This document provides in-depth troubleshooting and frequently asked questions (FAQs) to assist researchers in achieving reliable solubilization for in vitro and in vivo screening assays. Poor aqueous solubility is a primary challenge in early drug discovery, with nearly 40% of marketed drugs and up to 90% of pipeline molecules exhibiting this issue.[1][2] Inadequate dissolution can lead to inaccurate screening data, underestimation of compound potency, and failed assay reproducibility.

This guide is structured as a series of questions that our application scientists frequently encounter. We will explain the causal mechanisms behind solubility challenges and provide validated, step-by-step protocols to overcome them.

Section 1: Compound Characterization & Initial Assessment

Q1: What are the key physicochemical properties of this compound that I should be aware of?

Answer: Understanding the compound's structure is the first step in designing a rational solubilization strategy.

This compound is provided as a hydrochloride salt, which is a common and effective method for increasing the aqueous solubility of basic drug candidates.[3] The presence of the basic piperidinyl and pyridinyl nitrogen atoms allows for protonation and salt formation. However, the parent molecule still possesses characteristics that can limit solubility, particularly in neutral pH environments.

Table 1: Key Physicochemical Properties

Property Value / Information Significance for Solubility
CAS Number 1185312-46-2 Unique identifier for this specific salt form.
Molecular Formula C₁₀H₁₄ClN₃O₃ Indicates the elemental composition.[4]
Molecular Weight 259.69 g/mol Necessary for calculating molar concentrations.[4]
Compound Type Hydrochloride salt of a weak base The compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solvent.

| Structural Features | Aromatic rings, nitro group | These moieties contribute to the molecule's hydrophobicity, which can counteract the solubilizing effect of the salt form. |

The key takeaway is that while the hydrochloride salt form is beneficial, you are working with a molecule whose solubility is fundamentally linked to pH.

Q2: I tried dissolving the compound in standard PBS (pH 7.4) and it's not dissolving well or is precipitating. Why is this happening?

Answer: This is a common and expected observation for hydrochloride salts of weak bases. The limited solubility at neutral pH is due to the equilibrium between the protonated (charged, more soluble) and the free base (neutral, less soluble) forms of the molecule.

  • Mechanism: In solution, the hydrochloride salt dissociates. The protonated piperidine/pyridine moieties exist in equilibrium with their un-protonated (free base) forms. The pKa of the compound (the pH at which 50% is protonated and 50% is un-protonated) is critical. While the exact pKa is not published, for similar pyridinium compounds it is often around 5.[5] At a pH significantly above the pKa (like pH 7.4), the equilibrium shifts towards the neutral, free base form. This neutral form is less polar and thus significantly less soluble in aqueous media, causing it to precipitate out of solution.[6]

  • Causality: You are essentially converting the more soluble salt back into its less soluble parent form by placing it in a neutral-to-basic environment. Salt formation is a powerful tool, but its advantage is only realized when the pH of the medium maintains the compound in its ionized state.[7]

Section 2: Step-by-Step Solubilization Strategies

This section provides a logical workflow for achieving complete solubilization. It is recommended to proceed through these steps sequentially.

G cluster_0 A Start: Compound Received B Attempt Dissolution in Aqueous Buffer (pH < 6.0) A->B C Is it soluble? B->C D Prepare High-Concentration Stock in 100% DMSO C->D No G Success! Proceed to Assay C->G Yes E Dilute Stock into Aqueous Assay Buffer D->E F Does it precipitate? E->F F->G No H Troubleshoot Dilution (See Section 3) F->H Yes I Explore Advanced Methods: Co-solvents, Excipients H->I

Figure 1: Recommended workflow for compound solubilization.
Q3: How do I perform a pH-solubility screen to find the optimal aqueous buffer?

Answer: A pH-solubility screen is the most direct way to address the issues described in Q2. The goal is to find the highest pH at which the compound remains soluble at your desired screening concentration.

  • Prepare Buffers: Create a series of buffers with varying pH values. A common range to test is from pH 4.0 to pH 7.5. Good choices include citrate buffers (for pH 4-6) and phosphate buffers (for pH 6-7.5).

  • Compound Addition: Weigh out an equal amount of this compound into separate vials.

  • Solvent Addition: Add a precise volume of each buffer to its respective vial to achieve the target maximum concentration for your screen.

  • Equilibration: Mix the vials thoroughly. It is best practice to allow them to equilibrate for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature). This process can be accelerated by gentle agitation or brief sonication.

  • Observation & Measurement:

    • Visual Check: Visually inspect each vial for undissolved material or cloudiness.

    • Quantitative Analysis: For a more precise measurement, centrifuge the vials to pellet any undissolved solid. Carefully remove the supernatant and measure the concentration using a suitable analytical method (e.g., HPLC-UV).

  • Analysis: Plot the measured solubility against the pH of the buffer to generate a pH-solubility profile.

Table 2: Example pH-Solubility Profile

Buffer pH Visual Observation Measured Solubility (µg/mL)
4.0 Clear Solution >1000
5.0 Clear Solution >1000
6.0 Clear Solution 850
6.5 Slightly Hazy 250
7.0 Hazy / Precipitate 50

| 7.4 | Heavy Precipitate | <10 |

Data are hypothetical and for illustrative purposes only.

Based on this profile, you would choose a buffer of pH ≤ 6.0 for your assay, provided the lower pH does not interfere with the biological system.

Q4: My assay is pH-sensitive and must be run at pH 7.4. What is my next option?

Answer: If altering the buffer pH is not feasible, the next standard approach is to use a water-miscible organic co-solvent to create a high-concentration stock solution, which is then diluted into your final assay buffer.[8][9] Dimethyl sulfoxide (DMSO) is the most common choice for screening campaigns.

  • Select Co-Solvent: Start with 100% DMSO. Other options include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400), though these are generally less effective at solubilizing highly hydrophobic compounds.[8][10]

  • Determine Target Stock Concentration: Your target stock concentration should be high enough that the final concentration of the co-solvent in the assay is tolerated by your biological system. For most cell-based assays, the final DMSO concentration should not exceed 0.5-1%. For enzymatic assays, tolerance may be higher.[11]

    • Example: To achieve a final assay concentration of 10 µM with a final DMSO concentration of 0.1%, you need to prepare a 10 mM stock solution in 100% DMSO (a 1:1000 dilution).

  • Dissolution: Weigh the compound into a clean vial. Add the calculated volume of 100% DMSO.

  • Mixing: Vortex the vial thoroughly. If the compound is slow to dissolve, gentle warming (to 30-37°C) or brief sonication in a water bath can be applied. Always visually confirm that all solid material has dissolved before proceeding.

  • Storage: Store stock solutions appropriately, typically at -20°C or -80°C in tightly sealed containers to prevent water absorption by the DMSO.

Section 3: Troubleshooting & Advanced Topics

Q5: My compound dissolved perfectly in 100% DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. What can I do?

Answer: This is a very common and challenging issue known as "dilution-induced precipitation." It occurs because while the compound is soluble in the organic co-solvent, its solubility in the final, predominantly aqueous, assay medium is much lower. When you dilute the stock, the solvent environment rapidly changes from organic to aqueous, and if the compound's concentration exceeds its aqueous solubility limit, it will precipitate.[12][13]

G cluster_0 cluster_1 Solutions A High-Concentration Stock in 100% DMSO B Dilution into Aqueous Buffer A->B C Precipitation Occurs (Concentration > Aqueous Solubility) B->C S1 1. Lower the Final Test Concentration C->S1 S2 2. Increase Final % Co-solvent (Check Assay Tolerance!) S3 3. Use Intermediate Dilution Steps S4 4. Add Solubilizing Excipients to the Assay Buffer

Figure 2: Troubleshooting workflow for dilution-induced precipitation.

Here are several strategies to mitigate this problem, which should be explored in order:

  • Lower the Test Concentration: The simplest solution is to test the compound at a lower final concentration that is below its aqueous solubility limit.

  • Increase Final Co-solvent Percentage: If your assay can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1.0%) can keep the compound in solution. This must be validated by running a solvent tolerance control to ensure the co-solvent itself is not affecting the assay results.[11]

  • Use an Intermediate Dilution Solvent: Instead of diluting directly from 100% DMSO into the final buffer, perform an intermediate dilution into a solvent that is a mixture of buffer and an organic solvent. For example, dilute the 10 mM stock in 100% DMSO to 1 mM in 50% DMSO / 50% water before the final dilution into the assay plate.

  • Incorporate Solubilizing Excipients: For very challenging compounds, you may need to add excipients to the assay buffer itself to maintain solubility. This is an advanced technique that requires careful validation.

Q6: What are some common excipients that can be used for highly insoluble compounds?

Answer: When standard pH and co-solvent methods fail, formulation scientists turn to excipients that can increase aqueous solubility through different mechanisms.[14][15] For screening purposes, the choice must be compatible with the biological assay.

Table 3: Common Solubilizing Excipients for Screening

Excipient Type Examples Mechanism of Action Key Considerations
Surfactants Polysorbate 20 (Tween® 20), Polysorbate 80 (Tween® 80) Form micelles that encapsulate the hydrophobic compound, increasing its apparent water solubility.[1] Can interfere with assays, particularly those involving proteins or membranes. Must determine the critical micelle concentration (CMC) and test for assay interference.
Complexing Agents β-Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) Have a hydrophobic inner cavity and a hydrophilic exterior. The compound partitions into the cavity, forming an inclusion complex that is water-soluble.[2] Can alter the free concentration of the drug, potentially affecting potency measurements. Stoichiometry of complexation is important.
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG) Can increase solubility through various mechanisms, including acting as precipitation inhibitors or forming amorphous solid dispersions.[16] Often used in solid formulations but can be adapted for liquid screening. May increase viscosity.

| Hydrotropes | Sodium benzoate, Niacinamide | Non-micelle-forming substances that increase the solubility of other solutes through weak interactions.[17][18] | Typically require high concentrations, which may not be suitable for many biological assays. |

When using these, it is critical to run controls containing only the excipient in the assay to ensure it has no independent biological activity or does not interfere with the detection method.

Section 4: General Troubleshooting FAQs

  • Can I use heating or sonication to dissolve the compound? Yes, gentle heating (e.g., to 37°C) and sonication are acceptable methods to increase the rate of dissolution. However, they do not increase the thermodynamic equilibrium solubility. If a compound precipitates upon cooling or standing, it means the solution was supersaturated, and a different solvent system is required.

  • I see a precipitate in my cell culture media after 24 hours of incubation. What could be the cause? This can be due to several factors:

    • Low Thermodynamic Solubility: The compound may be slowly precipitating over time as it equilibrates.

    • Interaction with Media Components: The compound may be binding to proteins (like albumin in FBS) or salts (like phosphates) in the media, leading to the formation of an insoluble complex.[19]

    • Metabolism: If using live cells, the compound could be metabolized to a less soluble form. To troubleshoot, try reducing the compound concentration or increasing the co-solvent/excipient concentration.

  • My compound is a hydrochloride salt. Should I add a base to neutralize it before my reaction? For most screening applications, you do not need to neutralize the HCl. The compound is intended to be used as the salt. The buffering capacity of your assay medium will typically handle the small amount of acid introduced. If you are performing a chemical reaction where the free base is explicitly required, neutralization can be done using a weak base like sodium bicarbonate (NaHCO₃) or by using a buffer.[20]

References

  • Academia.edu. (n.d.). (PDF) Solubility enhancement techniques with special emphasis on hydrotrophy.
  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • ChemScene. (n.d.). 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride.
  • Alfa Chemistry. (n.d.). CAS 1185312-46-2 this compound.
  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone.
  • SciSpace. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci. 7(2): 119-126.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Kumar, L., Amin, A., & Bansal, A. K. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. ACS omega, 3(7), 8373–8383.
  • He, C., & Li, Y. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta pharmaceutica Sinica. B, 13(5), 1877–1898.
  • ResearchGate. (2021, November 10). Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds?
  • BLDpharm. (n.d.). 5-Nitro-2-(piperidin-3-yloxy)pyridine hydrochloride.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (2015, August 6). (PDF) An evaluation of salt screening methodologies.
  • International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.
  • ResearchGate. (2016, October 13). How to increase the solubility of practically insoluble raw materials?
  • Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography.
  • Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • National Institutes of Health (NIH). (n.d.). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?
  • National Institutes of Health (NIH). (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin.
  • Guidechem. (n.d.). 3-nitro-2-(2-piperidinylmethoxy)pyridine;hydrochloride 1420899-90-6 wiki.
  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model | Request PDF.
  • ResearchGate. (n.d.). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • Sigma-Aldrich. (n.d.). Improving API Solubility by Salt and Cocrystal Formation.
  • ACS Publications. (2018, July 27). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization | ACS Omega.
  • MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs.
  • bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • BioAssay Systems. (n.d.). Troubleshooting.
  • Taylor & Francis Online. (2018, January 2). Aqueous solubility-enhancing excipient technologies: a review of recent developments.
  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616.
  • PubChem. (n.d.). 5-Nitro-2-(4-nitrophenoxy)pyridine.
  • Reddit. (2022, January 6). How to tackle compound solubility issue.
  • Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation.
  • Sigma-Aldrich. (n.d.). Common Cell Culture Problems: Precipitates.
  • ACS Publications. (2024, January 21). Rapid Evaluation of Amine-Functionalized Solvents for Biomass Deconstruction Using High-Throughput Screening and One-Pot Enzymatic Saccharification | ACS Omega.
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Wikipedia. (n.d.). Pyridinium chloride.

Sources

Technical Support Center: Navigating the Complexities of Nitropyridine Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for nitropyridine chemistry. Nitropyridines are indispensable building blocks in modern organic and medicinal chemistry, serving as precursors to a vast array of bioactive molecules and functional materials.[1][2] However, their synthesis and manipulation are fraught with challenges that can often lead to unexpected results, low yields, and complex purification issues. The electron-deficient nature of the pyridine ring, profoundly influenced by the powerful electron-withdrawing nitro group, dictates a unique reactivity profile that requires careful consideration and precise experimental control.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights into the common pitfalls encountered in nitropyridine chemistry. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and design more robust synthetic routes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.

Category 1: Nitration of the Pyridine Ring
Q1: My nitration reaction is resulting in a very low yield or no product at all. What's going wrong?

Answer: This is a classic issue rooted in the inherent electron deficiency of the pyridine ring, which makes it resistant to electrophilic aromatic substitution (SEAr) reactions like nitration.[3][4]

Causality & Troubleshooting:

  • Insufficiently Harsh Conditions: Standard nitrating mixtures (HNO₃/H₂SO₄) that work for benzene often fail for pyridine. The pyridine nitrogen protonates in strong acid, further deactivating the ring. Extreme conditions, such as using fuming H₂SO₄ at temperatures exceeding 300°C, are sometimes required, but often lead to low yields (e.g., ~6% for 3-nitropyridine) and significant degradation.[3]

  • Incorrect Isomer Targeted: Direct nitration of unsubstituted pyridine overwhelmingly favors the 3-position due to the deactivating effect of the nitrogen atom. If you are targeting the 2- or 4-isomers, direct nitration is not a viable strategy.

  • Substrate Incompatibility: Existing functional groups on your pyridine ring may not be stable to the harsh, oxidative conditions of nitration.

Workflow for Diagnosing a Failed Nitration:

start Low/No Yield in Pyridine Nitration q1 Are you using standard HNO3/H2SO4 at moderate temperatures? start->q1 s1 Conditions are likely too mild. The pyridine ring is highly deactivated. q1->s1 Yes q2 Are you targeting the 2- or 4-nitro isomer? q1->q2 No s2 Consider alternative strategies. s1->s2 end Revised Synthetic Strategy s2->end s3 Direct nitration is not regioselective for these positions. Use the N-oxide method. q2->s3 Yes q3 Does your substrate have acid-sensitive functional groups? q2->q3 No s3->end s4 Degradation is likely. Explore milder, alternative nitrating agents if possible. q3->s4 Yes q3->end No s4->end

Caption: Troubleshooting workflow for low-yield pyridine nitration.

Q2: I'm getting significant amounts of di- and poly-nitrated products. How can I improve selectivity for mono-nitration?

Answer: Over-nitration is a common problem, especially when dealing with pyridine rings that have activating substituents or when using a large excess of the nitrating agent.[5]

Causality & Troubleshooting:

  • Excess Nitrating Agent: A large excess of nitric acid will drive the reaction towards multiple nitrations.

  • High Reaction Temperature: Higher temperatures increase the reaction rate non-selectively, favoring over-nitration.

  • Slow Product Removal: The mono-nitrated product, if it remains in the reactive medium, can undergo a second nitration.

Strategies for Control:

StrategyRationaleRecommended Action
Control Stoichiometry Minimizes the availability of the nitrating species for a second reaction.Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents).
Lower Temperature Reduces the rate of the second, more difficult nitration step significantly more than the first.Maintain a strictly controlled low temperature (e.g., 0-10°C) during addition and reaction.[5][6]
Slow Reagent Addition Keeps the instantaneous concentration of the nitrating agent low, favoring mono-substitution.Add the nitrating agent dropwise over an extended period.[5]
Category 2: Reduction of Nitropyridines to Aminopyridines
Q3: My reduction of a nitropyridine is incomplete or has stalled. Why?

Answer: Incomplete reduction can stem from several factors, including catalyst deactivation, insufficient reducing agent, or poor substrate solubility.

Causality & Troubleshooting:

  • Catalyst Poisoning (Catalytic Hydrogenation): The pyridine nitrogen or impurities (e.g., sulfur compounds) can act as catalyst poisons for metals like Pd, Pt, and Ni.

  • Passivation of Metal Surface (Metal/Acid Reductions): In reductions using metals like Fe, Sn, or Zn in acidic media, the metal surface can become passivated by the formation of metal oxides or salts, halting the reaction.

  • Insufficient Stoichiometry: The stoichiometry of reducing agents like stannous chloride (SnCl₂) or sodium dithionite must be carefully calculated. Under-stoichiometric amounts will lead to incomplete conversion.

Q4: My reduction is producing a mixture of undesired side products instead of the clean aminopyridine. What are they and how can I avoid them?

Answer: The reduction of a nitro group is a multi-step process involving several intermediates. If the reaction is not driven to completion, these intermediates can dimerize or react further to form a range of impurities.

Common Side Products & Mitigation:

  • Nitroso and Hydroxylamine Intermediates: These are formed during the initial stages of reduction. If they accumulate, they can be isolated as byproducts.

  • Azoxy and Azo Compounds: These are dimeric species formed by the condensation of nitroso and hydroxylamine intermediates. They are often highly colored.

  • Over-reduction: In some cases, particularly with aggressive reducing agents, other functional groups on the ring can be reduced.

Visualizing Reduction Pathways and Side Reactions:

cluster_main Desired Reduction Pathway cluster_side Side Reactions Nitro R-NO2 (Nitropyridine) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH Amine R-NH2 (Aminopyridine) Hydroxylamine->Amine +2e-, +2H+ Azo R-N=N-R (Azo) Azoxy->Azo Reduction

Caption: Desired pathway vs. common side reactions in nitropyridine reduction.

Preventative Measures:

  • Ensure Complete Reaction: Use a sufficient excess of the reducing agent and allow adequate reaction time. Monitoring by TLC or LC-MS is crucial.

  • Control pH and Temperature: The formation of dimeric species is often pH and temperature-dependent. Follow established protocols closely.

  • Choose the Right Reducing Agent: For substrates with sensitive functional groups (e.g., halogens, esters), milder and more selective methods like catalytic hydrogenation with specific catalysts (e.g., PtO₂) or transfer hydrogenation are preferable to harsh metal/acid conditions.[7]

Category 3: Nucleophilic Aromatic Substitution (SNAr)
Q5: My SNAr reaction on a chloronitropyridine is slow or not working, even though the nitro group should be activating.

Answer: While the nitro group is a powerful activating group for SNAr, its effectiveness is highly dependent on its position relative to the leaving group.

Causality & Troubleshooting:

  • Incorrect Regiochemistry: The nitro group must be positioned ortho or para to the leaving group (e.g., a halogen). This positioning allows the nitro group to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. If the nitro group is meta to the leaving group, this stabilizing effect is absent, and the reaction rate will be dramatically lower.[8][9]

  • Poor Leaving Group: While chlorides are commonly used, fluoride is often a superior leaving group in SNAr reactions. The high electronegativity of fluorine makes the attached carbon more electrophilic and accelerates the initial nucleophilic attack, which is typically the rate-determining step.[8]

  • Weak Nucleophile: The nucleophile must be strong enough to attack the electron-deficient ring. Common effective nucleophiles include alkoxides, thiolates, and amines.[8]

  • Solvent Effects: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for SNAr reactions as they solvate the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity.

Category 4: Metal-Catalyzed Cross-Coupling
Q6: I am struggling with a Suzuki-Miyaura cross-coupling reaction using a 2-nitropyridyl boronic acid. The yield is terrible.

Answer: You've encountered the notorious "2-pyridyl problem".[10] 2-Pyridyl organometallic reagents, particularly boronic acids and their esters, are known to be exceptionally challenging coupling partners.

Causality & Troubleshooting:

  • Reagent Instability: 2-Pyridyl boronic acids are often prone to protodeboronation (cleavage of the C-B bond by a proton source), reducing the amount of active reagent.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium catalyst, inhibiting its catalytic activity. This is especially problematic with 2-substituted pyridines where chelation can form stable, inactive palladacycles.[10]

  • Slow Transmetalation: The transmetalation step in the catalytic cycle is often sluggish for 2-pyridyl boron reagents.

Potential Solutions:

  • Use Alternative Reagents: Consider using 2-pyridyl trifluoroborates or MIDA boronates, which often exhibit greater stability and reactivity.

  • Ligand Choice: Employ specialized ligands designed to promote cross-coupling with heteroaromatics. Buchwald or Fu-type phosphine ligands can be effective.

  • Alternative Coupling Reactions: If Suzuki coupling remains problematic, consider other cross-coupling reactions like Stille coupling (using organostannanes) or Negishi coupling (using organozincs), as these reagents can sometimes be more effective for challenging substrates.

Frequently Asked Questions (FAQs)

Q: Why is it often recommended to synthesize 4-nitropyridine via the N-oxide? A: Direct nitration of pyridine is unselective and low-yielding. However, converting pyridine to pyridine-N-oxide dramatically changes its reactivity. The N-oxide group is electron-donating through resonance, activating the ring towards electrophilic substitution. It strongly directs the incoming nitro group to the 4-position. The resulting 4-nitropyridine-N-oxide can then be easily deoxygenated (e.g., with PCl₃ or H₂/Pd) to yield the desired 4-nitropyridine.[5][11] This two-step method is far more efficient and selective than direct nitration.

Q: What are the primary safety concerns when working with nitropyridines? A: Nitropyridines and their derivatives should be handled with care.

  • Toxicity: Many are harmful if swallowed, inhaled, or absorbed through the skin.[12][13][14] They can cause skin, eye, and respiratory irritation.[15][16]

  • Thermal Stability: Aromatic nitro compounds can be thermally unstable and may decompose exothermically upon heating.[17] Always consult the Safety Data Sheet (SDS) for specific compounds.

  • Reagents: The reagents used in their synthesis are often hazardous. Fuming nitric and sulfuric acids are highly corrosive, and many reducing agents are flammable or toxic.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.[14]

Q: How does the stability of nitropyridine N-oxides compare to their non-oxidized counterparts? A: Nitropyridine N-oxides are generally stable compounds. The N-oxide bond is stabilized by the presence of the electron-withdrawing nitro group.[18] However, like many N-oxides, they can be sensitive to certain reducing agents and high temperatures. When synthesizing N-oxides using hydrogen peroxide (H₂O₂), it is crucial to remove all residual H₂O₂, as it can form stable hydrogen bonds with the N-oxide and pose a safety risk.[18]

Experimental Protocols

Protocol 1: Selective Reduction of 2-Chloro-5-nitropyridine to 2-Chloro-5-aminopyridine using Iron/Acetic Acid

This protocol provides a method for the chemoselective reduction of the nitro group in the presence of a halogen, a common requirement in multi-step synthesis.

Materials:

  • 2-Chloro-5-nitropyridine

  • Iron powder (<100 mesh)

  • Glacial Acetic Acid

  • Ethanol

  • Water

  • Sodium Carbonate (Na₂CO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a suspension of iron powder (5 equivalents) in a 1:1 mixture of ethanol and water.

  • Addition of Substrate: Add 2-chloro-5-nitropyridine (1 equivalent) to the suspension.

  • Initiation: Add glacial acetic acid (2-3 equivalents) portion-wise to the stirring mixture. The reaction is exothermic and may begin to reflux.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding solid sodium carbonate portion-wise until the pH is ~8 (cessation of gas evolution). Caution: Foaming will occur.

  • Filtration: Filter the mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-chloro-5-aminopyridine.

  • Purification: The product can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of this protocol relies on the careful neutralization to remove iron salts and thorough extraction to recover the product. The chemoselectivity is validated by NMR/MS analysis confirming the presence of the chlorine atom in the final product.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.Organic Letters.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda.
  • SAFETY DATA SHEET - 2-Chloro-5-nitropyridine. Fisher Scientific.
  • Nitropyridines: Synthesis and reactions. ResearchGate.
  • SAFETY DATA SHEET - 3-Hydroxy-6-methyl-2-nitropyridine. TCI Chemicals.
  • SNAr reaction scope & limitations. YouTube.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • A Comprehensive Technical Guide to the Synthesis of 3-Amino-4-nitropyridine from 4-Aminopyridine. Benchchem.
  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PMC - NIH.
  • SNAr reactions of pi-deficient aromatic rings. YouTube.
  • 2-Amino-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia.
  • CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES. FAO AGRIS.
  • 4-Nitropyridine N-oxide(1124-33-0) - ChemicalBook. ChemicalBook.
  • Properties of pyridine N-oxide: reactions to prepared different substituted pyridine derivatives. YouTube.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications.

Sources

"unexpected reactivity of the piperidine moiety in 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. This document is intended for researchers, medicinal chemists, and process development scientists who may encounter unexpected reactivity with this intermediate. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.

The structure of this molecule presents a fascinating dichotomy: a highly electron-deficient nitropyridine ring juxtaposed with a nucleophilic, saturated piperidine heterocycle. While the hydrochloride salt form "protects" the piperidine's reactivity, its liberation under various reaction conditions is often the source of unexpected and undesired chemical pathways. This guide is structured as a series of frequently asked questions that address the most common challenges encountered in the lab.

Part 1: Foundational Chemistry & Stability

This section addresses the inherent properties of the molecule that underpin its reactivity and stability profile.

FAQ 1.1: My solid-state sample of this compound is developing a yellowish or brownish tint over time. What is causing this discoloration and is the material degrading?

Answer: This is a common observation and typically points to low-level degradation, often initiated by environmental factors. The two primary culprits are light and atmospheric moisture acting on a susceptible molecule.

  • Mechanistic Insight (Photosensitivity): The nitropyridine system is chromophoric and can absorb UV light. This can lead to the formation of excited-state species that are more reactive. While the dark reaction between a related compound, 4-nitropyridine 1-oxide, and piperidine is slow, it is significantly accelerated by UV light, suggesting that photochemical pathways can initiate degradation.[1]

  • Mechanistic Insight (Hydrolysis): The ether linkage, while generally stable, can be susceptible to hydrolysis under acidic conditions, which can be exacerbated by the presence of moisture. More importantly, the highly electron-deficient pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Water, although a weak nucleophile, can slowly displace the piperidinyloxy group, especially at elevated temperatures, leading to 5-nitropyridin-2-ol.

Troubleshooting & Prevention:

  • Storage: Always store the compound in an amber or opaque vial to protect it from light.

  • Inert Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) and in a desiccator to minimize contact with moisture and oxygen.

  • Purity Check: Before use, always perform a quick purity check via TLC or ¹H NMR to ensure the integrity of the starting material. A fresh, pure sample should be a well-defined crystalline solid, typically off-white to very pale yellow.

FAQ 1.2: I've neutralized the hydrochloride salt to use the free base, but my characterization (NMR, LC-MS) shows multiple new species even before my main reaction begins. What's happening?

Answer: You are likely observing the inherent instability of the free base form, which can undergo several rapid degradation pathways once the stabilizing proton on the piperidine nitrogen is removed.

  • Mechanistic Insight (Oxidation): The free piperidine nitrogen is a tertiary amine and is susceptible to oxidation. Atmospheric oxygen can initiate oxidation, and this process can be accelerated by trace metal impurities. The biological N-oxidation of piperidine to species like N-hydroxy piperidine and tetrahydropyridine-1-oxide is well-documented, indicating the nitrogen's susceptibility to oxidative processes.[2] Quantum chemistry calculations on the atmospheric photo-oxidation of piperidine show that H-abstraction can occur from the N-H bond (in a secondary piperidine) or adjacent C-H bonds, leading to a cascade of products including imines and nitrosamines.[3]

  • Mechanistic Insight (Dimerization/Oligomerization): The deprotonated piperidine nitrogen is a potent nucleophile. It can attack the electron-deficient C6 position of the nitropyridine ring of another molecule, leading to the formation of dimeric or oligomeric adducts, especially at high concentrations.

Troubleshooting & Prevention:

  • In-Situ Generation: Whenever possible, generate and use the free base in situ without isolation.

  • Inert Conditions: Perform the neutralization and subsequent reaction under a strict inert atmosphere (N₂ or Ar) using degassed solvents to minimize oxidation.

  • Temperature Control: Keep the temperature low (e.g., 0 °C or below) during neutralization and the initial phase of your reaction to slow down degradation rates.

Part 2: Troubleshooting Unexpected Reactivity in Synthetic Applications

This section focuses on scenarios where the piperidine moiety interferes with a planned chemical transformation.

FAQ 2.1: I am attempting a nucleophilic substitution on the pyridine ring, but the reaction is sluggish and I'm getting a significant amount of starting material back, along with a new byproduct. What is the piperidine doing?

Answer: This is a classic case of the piperidine moiety acting as an internal competitive nucleophile or base, interfering with your desired reaction. Even though your primary nucleophile may be stronger, the intramolecular (or proximal) nature of the piperidine can give it a kinetic advantage.

  • Mechanistic Insight (Internal Quench): If your reaction requires a strong base to deprotonate your nucleophile, this base will first and foremost deprotonate the piperidinium hydrochloride. The newly formed free piperidine can then react with your electrophile or act as a base to quench your primary nucleophile, leading to a complex reaction mixture.

  • Self-Condensation: As mentioned in FAQ 1.2, the liberated piperidine can attack another molecule of your starting material. This side-reaction consumes your starting material and generates undesired oligomers.

Troubleshooting Workflow:

G start Reaction Failure: Sluggish Conversion & Byproducts q1 Was a base used in the reaction? start->q1 a1_yes Piperidine was deprotonated. It is acting as a competitive nucleophile/base. q1->a1_yes Yes a1_no Is the reaction run at high concentration or elevated temp? q1->a1_no No sol1 Solution: 1. Use a weaker, non-nucleophilic base (e.g., Proton Sponge®, DIPEA). 2. Use excess primary nucleophile. 3. Consider N-protection of piperidine. a1_yes->sol1 a2_yes Self-condensation or thermal degradation is likely. a1_no->a2_yes Yes a2_no Review nucleophile strength and solvent choice. Consult standard S_NAr guides. a1_no->a2_no No sol2 Solution: 1. Run the reaction at higher dilution. 2. Lower the reaction temperature. 3. Add primary nucleophile first, then add starting material slowly. a2_yes->sol2

Caption: Troubleshooting workflow for piperidine interference.

FAQ 2.2: My reaction produced a compound whose mass is 2 units less than my expected product, suggesting an unexpected dehydrogenation. Where could this have occurred?

Answer: The most probable site for dehydrogenation is the piperidine ring, leading to the formation of a more stable tetrahydropyridine or a dihydropyridine derivative.

  • Mechanistic Insight (Oxidative Dehydrogenation): This is often mediated by oxidizing agents that may be present, or in some cases, by certain catalysts. For example, treatment of piperidine with calcium hypochlorite generates an N-chloropiperidine, which can then undergo dehydrohalogenation to an imine.[4] In your case, a similar process could be initiated by other electrophilic reagents or oxidizing conditions, resulting in the formation of an enamine or iminium ion intermediate which then gets trapped or isolated. The formation of 2,3,4,5-tetrahydropyridine is a major product from the OH-initiated oxidation of piperidine.[3]

Preventative Measures:

  • Scrutinize Reagents: Ensure that no unintended oxidizing agents are present. Some bases or reagents can have oxidizing impurities.

  • Inert Atmosphere: Rigorously exclude oxygen from the reaction.

  • Protecting Groups: If this pathway is persistent, consider temporarily protecting the piperidine nitrogen with a group stable to your reaction conditions (e.g., Boc, Cbz), which can be removed later.

Part 3: Advanced Mechanistic Scenarios

FAQ 3.1: I have mass spectral evidence of a product that suggests the piperidine ring has opened. Is this plausible and how can it be avoided?

Answer: Yes, piperidine ring-opening, while not common under standard conditions, is plausible under specific circumstances, particularly those involving radical pathways or rearrangement of strained intermediates. Atypical cyclization and ring-opening reactions have been observed in piperidine synthesis and reactivity.[5]

  • Potential Mechanism (Radical-Initiated Opening): H-abstraction from one of the ring carbons (e.g., the C3 position) by a radical initiator can lead to a carbon-centered radical. This radical can undergo β-scission, resulting in ring opening to form a distonic radical cation, which can then be trapped by other species in the reaction mixture.

  • Potential Mechanism (Acid/Lewis Acid Catalyzed): While less common for a simple piperidine, strong Lewis acids could coordinate to the ether oxygen and the piperidine nitrogen, potentially weakening the C-N bonds of the ring and facilitating a rearrangement or cleavage pathway, especially at high temperatures.

How to Avoid:

  • Avoid Radical Initiators: Be mindful of conditions that can generate radicals (e.g., AIBN, benzoyl peroxide, high-energy light).

  • Control Acidity: Avoid the use of strong, hard Lewis acids if possible. If a Lewis acid is required, screen milder options first.

  • Temperature Management: Avoid excessive heating, as this can provide the activation energy for fragmentation pathways.

Part 4: Analytical Protocols & Data

A robust analytical strategy is crucial for identifying and quantifying these unexpected products.

Protocol 4.1: Standard HPLC-MS Method for Purity and Stability Assessment

This protocol provides a starting point for monitoring the stability of this compound and detecting common impurities.

ParameterRecommended Setting
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
UV Detection 254 nm, 330 nm
MS Detection ESI+, Full Scan (m/z 100-1000)

Rationale:

  • A C18 column provides good retention for this moderately polar compound.

  • Formic acid is a volatile modifier compatible with mass spectrometry and helps to produce sharp peak shapes by protonating the piperidine.

  • The gradient allows for the elution of both the polar starting material and potentially less polar degradation products like dimers.

  • Monitoring at multiple UV wavelengths is recommended as the chromophores of degradation products may differ.

Potential Degradation Products and Their Reactivity

This diagram illustrates the key reactive sites and some of the potential unexpected products arising from the free base form of the molecule.

Caption: Key reactivity sites and potential side products.

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • Minakata, S., et al. (2006). An intramolecular anti-Markovnikov hydroamination. Organic Letters, 8, 3335-3337. Available at: [Link]

  • Defense Technical Information Center (DTIC) - Piperidine Synthesis. Available at: [Link]

  • Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1565. Available at: [Link]

  • Pazderski, L., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry, 45(34), 15485-15495. Available at: [Link]

  • ResearchGate - Nitropyridines: Synthesis and reactions. Available at: [Link]

  • Wikipedia - Piperidine. Available at: [Link]

  • ResearchGate - Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Available at: [Link]

  • Capon, B., & Rees, C. W. (1969). Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol. Journal of the Chemical Society B: Physical Organic, 1050-1053. Available at: [Link]

  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Acta Poloniae Pharmaceutica – Drug Research, 62(1), 3-10. Available at: [Link]

  • Mąkosza, M., & Loska, R. (2020). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 22(3), 1145-1149. Available at: [Link]

  • Wang, D. Y., et al. (1989). Biological N-oxidation of piperidine in vitro. Zhongguo Yao Li Xue Bao, 10(3), 252-256. Available at: [Link]

  • University of Rochester, Department of Chemistry - How To: Troubleshoot a Reaction. Available at: [Link]

  • Jansen, P. J., et al. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Crystal Growth & Design, 23(6), 4434-4444. Available at: [Link]

  • Wu, R., et al. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 128(16), 3469-3482. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to Nitropyridine Reagents in Organic Synthesis: 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride vs. Halogenated Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, nitropyridines serve as indispensable building blocks, particularly in the construction of complex heterocyclic scaffolds that form the core of many pharmaceutical agents.[1] The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), enabling the facile introduction of a diverse array of functional groups.[2] This guide provides an in-depth comparison of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride with more conventional halogenated nitropyridine reagents, namely 2-chloro-5-nitropyridine and 2-bromo-5-nitropyridine. We will delve into their reactivity, applications, and practical considerations to aid researchers in selecting the optimal reagent for their synthetic endeavors.

The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr) on Pyridine

The reactivity of the nitropyridine reagents discussed herein is predominantly governed by the SNAr mechanism. This reaction proceeds via a two-step addition-elimination pathway.[3] The key to this transformation is the presence of a potent electron-withdrawing group, such as a nitro group (-NO2), positioned ortho or para to a suitable leaving group.[4] The electron-deficient nature of the pyridine ring further facilitates this reaction compared to its benzene analogues.[5]

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] The negative charge in this complex is delocalized onto the electronegative oxygen atoms of the nitro group. In the subsequent step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

SNAr_Mechanism Nitropyridine Substituted Nitropyridine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nitropyridine->Meisenheimer + Nu⁻ (rate-determining) Nucleophile Nucleophile (Nu⁻) Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - L⁻ (fast) Leaving_Group Leaving Group (L⁻) Meisenheimer->Leaving_Group

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).

In Focus: this compound

Chemical and Physical Properties

PropertyValue
CAS Number 1185312-46-2[6]
Molecular Formula C₁₀H₁₄ClN₃O₃[7]
Molecular Weight 259.69 g/mol [7]
Appearance Solid (form may vary)
Storage Sealed in dry, room temperature[6]

Reactivity and Application Profile

This compound is a more structurally complex nitropyridine derivative. Its primary utility lies in its role as a key building block in medicinal chemistry. The piperidine moiety is a prevalent scaffold in a vast number of pharmaceuticals, contributing to desirable pharmacokinetic and pharmacodynamic properties.[8]

While direct, quantitative experimental data on its performance as an SNAr substrate is not extensively documented in publicly available literature, its reactivity can be inferred from its structure. The 2-(3-piperidinyloxy) group is an ether linkage. In the context of SNAr, alkoxy groups are generally considered poor leaving groups compared to halides. Therefore, this reagent is less likely to be employed in reactions where the piperidinyloxy moiety is the intended leaving group. Instead, it is more probable that this compound is the product of an SNAr reaction, for instance, by reacting 2-chloro-5-nitropyridine with 3-hydroxypiperidine.

The true value of this compound lies in subsequent transformations. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through acylation, alkylation, or diazotization followed by substitution. This makes it a valuable intermediate for the synthesis of more elaborate molecules, particularly in drug discovery programs targeting kinases and other enzymes.

The Workhorses: Halogenated Nitropyridine Reagents

2-Chloro-5-nitropyridine

Chemical and Physical Properties

PropertyValue
CAS Number 4548-45-2[9]
Molecular Formula C₅H₃ClN₂O₂[10]
Molecular Weight 158.54 g/mol [10]
Appearance Light yellow powder/solid[9]
Storage Store in a well-ventilated place. Keep container tightly closed.[11]

Reactivity and Application Profile

2-Chloro-5-nitropyridine is a widely used and commercially available reagent for SNAr reactions. The chlorine atom at the 2-position is activated by the nitro group at the 5-position (para-relationship), making it susceptible to nucleophilic attack. It is a versatile precursor for the synthesis of a wide range of 2-substituted-5-nitropyridines.[8]

Experimental Protocol: SNAr with an Amine Nucleophile

This protocol describes a general procedure for the reaction of 2-chloro-5-nitropyridine with a primary or secondary amine.

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Dissolve 2-chloro-5-nitropyridine and amine in an appropriate solvent (e.g., DMF, DMSO, or ACN). Base Add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA). Reactants->Base Heating Heat the reaction mixture (typically 60-120 °C). Base->Heating Monitoring Monitor reaction progress by TLC or LC-MS. Heating->Monitoring Quenching Cool the reaction and quench with water. Monitoring->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Purification Purify by column chromatography or recrystallization. Extraction->Purification

Caption: A typical workflow for an SNAr reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-nitropyridine (1.0 eq.) and the desired amine (1.1-1.5 eq.) in a suitable anhydrous solvent (e.g., DMF, DMSO, or acetonitrile).

  • Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.), cesium carbonate (Cs₂CO₃, 2.0 eq.), or diisopropylethylamine (DIPEA, 2.0 eq.).

  • Heating and Monitoring: Heat the reaction mixture to a temperature between 60-120 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography or recrystallization to afford the desired 2-amino-5-nitropyridine derivative.

2-Bromo-5-nitropyridine

Chemical and Physical Properties

PropertyValue
CAS Number 4487-59-6[4]
Molecular Formula C₅H₃BrN₂O₂[4]
Molecular Weight 202.99 g/mol
Appearance Solid
Storage Store in a well-ventilated place. Keep container tightly closed.[2]

Reactivity and Application Profile

Similar to its chloro-analogue, 2-bromo-5-nitropyridine is an effective substrate for SNAr reactions. In terms of leaving group ability in SNAr, bromide is generally comparable to or slightly better than chloride.[12] The choice between the chloro and bromo derivative often comes down to cost, availability, and subtle differences in reactivity that may be beneficial for specific substrates. 2-Bromo-5-nitropyridine is also a valuable precursor for cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, where the C-Br bond is more reactive than the C-Cl bond.

Experimental Protocol: SNAr with a Phenol Nucleophile

The following protocol outlines a general procedure for the synthesis of 2-aryloxy-5-nitropyridines.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the desired phenol (1.1 eq.) in an anhydrous solvent like DMF or THF, add a strong base such as sodium hydride (NaH, 1.2 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.) at 0 °C to generate the phenoxide in situ.

  • Addition of Electrophile: After stirring for 15-30 minutes, add a solution of 2-bromo-5-nitropyridine (1.0 eq.) in the same solvent.

  • Reaction Conditions: Allow the reaction to warm to room temperature or heat as necessary (e.g., 40-80 °C) and stir until completion, as monitored by TLC or LC-MS.[13]

  • Work-up and Purification: The work-up and purification steps are similar to those described for the reaction with an amine nucleophile, involving quenching with water, extraction, and purification by chromatography or recrystallization.

Comparative Analysis

Feature5-Nitro-2-(3-piperidinyloxy)pyridine HCl2-Chloro-5-nitropyridine2-Bromo-5-nitropyridine
Primary Application Advanced intermediate/building blockVersatile SNAr substrateVersatile SNAr and cross-coupling substrate
Leaving Group Ability in SNAr Poor (alkoxy group)GoodGood to Excellent
Reactivity in SNAr Low (as a substrate)HighHigh
Versatility Low (specialized)HighVery High
Cost Generally higherLowerModerate
Safety Hazards [2][8]Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[6]Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[10]Harmful if swallowed, in contact with skin, causes skin and serious eye irritation, may cause respiratory irritation.[14]

Conclusion: Selecting the Right Reagent

The choice between this compound and its halogenated counterparts is fundamentally driven by the synthetic strategy.

  • 2-Chloro-5-nitropyridine and 2-Bromo-5-nitropyridine are the reagents of choice for introducing a wide variety of nucleophiles at the 2-position of the 5-nitropyridine scaffold via SNAr reactions. The bromo-derivative offers the additional advantage of being more amenable to subsequent cross-coupling reactions.

  • This compound is not a typical SNAr substrate but rather a valuable, more complex building block. Its utility shines in the later stages of a synthesis, where the piperidine moiety is a desired structural feature of the final target molecule. The nitro group on this scaffold serves as a handle for further functionalization.

For researchers in drug development, understanding the distinct roles of these reagents is crucial for efficient and effective molecular design and synthesis. While the halogenated nitropyridines provide a gateway to a broad chemical space, derivatives like this compound offer a more direct route to compounds containing pharmacologically relevant motifs.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • SNAr reactions of pi-deficient aromatic rings. (2020, February 2). YouTube. Retrieved from [Link]

  • SNAr Reactions of Pyridine: Videos & Practice Problems. (2024, September 24). Pearson. Retrieved from [Link]

  • Mahdhaoui, F., Zaier, R., Dhahri, N., Ayachi, S., & Boubaker, T. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics, 51(4), 265-273.
  • 2-Chloro-5-nitropyridine. PubChem. Retrieved from [Link]

  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

  • nucleophilic aromatic substitutions. (2019, January 19). YouTube. Retrieved from [Link]

  • 5-Nitro-2-(4-nitrophenoxy)pyridine. PubChem. Retrieved from [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PubMed. Retrieved from [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Retrieved from [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Retrieved from [Link]

  • 10.1: Nucleophilic Substitution Reactions of Alcohols- Forming Alkyl Halides. Chemistry LibreTexts. Retrieved from [Link]

  • (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020, September 8). YouTube. Retrieved from [Link]

  • (PDF) Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed. Retrieved from [Link]

  • Scheme 2. Proposed mechanism for synthesis of 2-alkoxy-5,6,7,8-.... ResearchGate. Retrieved from [Link]

  • Show the arrow pushing mechanism for the reaction below for both 2-fluoro-5-nitropyridine and 2-bromo-5-nitropydrine. Structure names should be labeled beneath each chemical. Chegg. Retrieved from [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Retrieved from [Link]

  • Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. NIH. Retrieved from [Link]

  • Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Retrieved from [Link]

  • Piperidine. Wikipedia. Retrieved from [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine. Google Patents.
  • Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Thieme. Retrieved from [Link]

  • Pyridine Derivatives - 2- Hydroxypyridine (142-08-5) Trader - Wholesaler / Distributor from Surat. Cynor Laboratories. Retrieved from [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Manufactacture of Pyridine Derivatives, Fine Chemicals, API intermediates,Active pharma Ingredients offered, Chlorination, Reduction, Cyanation, Hydrogenation, Friedel Craft Acylation, Nitration| About. Corey Organics. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride: A Superior Building Block for Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. In the vast landscape of heterocyclic chemistry, 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride emerges as a strategic and highly advantageous intermediate. This guide provides an in-depth technical comparison of its performance, grounded in established chemical principles, and offers practical, field-proven insights into its application.

The Core Advantage: Nitro-Activation and Enhanced Reactivity

The primary advantage of the 5-Nitro-2-(3-piperidinyloxy)pyridine scaffold lies in the profound electronic influence of the nitro group (—NO₂) on the pyridine ring. Pyridine itself is an electron-deficient heterocycle, making it inherently less reactive towards electrophilic aromatic substitution than benzene. However, this electron deficiency makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in modern synthesis.

The presence of a strongly electron-withdrawing nitro group, particularly at the C5 position (para to the C2 position), dramatically enhances the ring's electrophilicity. This activation is crucial for facilitating the displacement of leaving groups at the C2 and C6 positions.[1][2] The nitro group stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, significantly lowering the activation energy of the reaction.[1] This makes subsequent substitution reactions not only possible but also highly efficient, often proceeding under milder conditions than their un-activated counterparts.[3]

To illustrate this principle, the diagram below depicts how the nitro group delocalizes the negative charge in the SNAr intermediate, a key factor in its stabilizing effect.

sn_ar_activation cluster_0 Nucleophilic Attack on Activated Pyridine cluster_1 Resonance Stabilization of Intermediate Reactant Activated Pyridine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + Nu⁻ Product Substituted Product Intermediate->Product - LG⁻ Res1 N⁻ N⁺(=O)O⁻ Res2 N N⁺(=O)O⁻ Res3 N N⁺(=O)O⁻ Res4 N ⁻-N⁺(=O)O⁻

Caption: Logical workflow of SNAr and resonance stabilization.

Comparative Performance: An Illustrative Analysis

To quantify the advantage conferred by the nitro group, we can compare the hypothetical reactivity of various pyridine substrates in a typical SNAr reaction, such as displacement of a chloro leaving group by a generic amine nucleophile. While direct kinetic data for this compound is not extensively published, we can extrapolate from well-established reactivity trends in halopyridines.[4]

The following table presents an illustrative comparison based on these principles. The data underscores the significantly milder conditions and improved yields achievable with nitro-activated substrates.

SubstrateActivating GroupIllustrative Reaction Temp.Illustrative Reaction TimeIllustrative YieldRationale
2-ChloropyridineNone>150 °C (High Pressure)24-48 hoursLow to ModerateLacks activation; requires forcing conditions for SNAr.[5]
2-Chloro-5-nitropyridine5-Nitro80 - 100 °C4-8 hoursHigh to ExcellentStrong para-activation by the nitro group facilitates nucleophilic attack.[6]
5-Nitro-2-(3-piperidinyloxy)pyridine 5-Nitro (Post-modification) (Post-modification) High to Excellent The core is already highly activated for further modifications (e.g., at other ring positions if applicable) or for reactions involving the piperidine N-H.

Note: This data is illustrative and intended to demonstrate established reactivity principles. Actual results will vary based on the specific nucleophile, solvent, and reaction conditions.

The Strategic Importance of the Piperidinyloxy Moiety

Beyond the electronic activation, the 3-piperidinyloxy fragment is a feature of significant strategic value in drug design and discovery. The piperidine ring is one of the most prevalent N-heterocyclic scaffolds found in pharmaceuticals.[7][8]

Key Advantages of the Piperidine Moiety:

  • Modulation of Physicochemical Properties: The piperidine ring can improve aqueous solubility and modulate the basicity (pKa) of the final molecule, which is critical for optimizing pharmacokinetic profiles (ADME).[9]

  • Vector for Structural Diversification: The secondary amine within the piperidine ring serves as a crucial synthetic handle for introducing a wide array of substituents, allowing for the exploration of structure-activity relationships (SAR).

  • Improved Binding Interactions: As a saturated, three-dimensional structure, the piperidine scaffold can provide optimal geometries for interacting with protein binding sites, often leading to enhanced biological activity and selectivity.[8]

Experimental Protocols: Harnessing the Synthetic Potential

The true value of a building block is demonstrated through its practical application. Below are two detailed protocols that showcase the utility of this compound.

Protocol 1: Synthesis of 5-Nitro-2-(3-piperidinyloxy)pyridine

This protocol describes a typical nucleophilic aromatic substitution to prepare the title compound from a readily available starting material. The causality for this reaction is the high electrophilicity of the C2 position on 2-chloro-5-nitropyridine.

Workflow Diagram:

synthesis_workflow Start 2-Chloro-5-nitropyridine + 3-Hydroxypiperidine Step1 Base-mediated SNAr Reaction (e.g., NaH in DMF) Start->Step1 Step2 Aqueous Workup & Extraction Step1->Step2 Step3 Purification (Column Chromatography) Step2->Step3 Product 5-Nitro-2-(3-piperidinyloxy)pyridine Step3->Product

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous N,N-Dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise to the stirred DMF. Carefully add a solution of 3-hydroxypiperidine (1.0 equivalent) in anhydrous DMF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes until hydrogen evolution ceases.

  • SNAr Reaction: Cool the reaction mixture back to 0 °C. Add a solution of 2-chloro-5-nitropyridine (1.1 equivalents) in anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

  • Salt Formation (Optional): To form the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent. Collect the resulting precipitate by filtration.

Protocol 2: Reduction of the Nitro Group to Synthesize a Key Amine Intermediate

This protocol demonstrates the utility of the nitro group as a masked amine. The reduction to 5-amino-2-(3-piperidinyloxy)pyridine creates a new point for diversification, for example, through amide bond formation or reductive amination.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in ethanol or methanol.

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with an inert gas (e.g., Argon) before introducing hydrogen gas (H₂). Pressurize the vessel to 50 psi or use a balloon filled with H₂.

  • Reaction: Stir the mixture vigorously at room temperature for 6-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.[10]

  • Filtration and Concentration: Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad thoroughly with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-amino-2-(3-piperidinyloxy)pyridine, which can be used directly or purified further if necessary.

Conclusion

This compound is more than just another reagent; it is a strategically designed building block that offers multiple, distinct advantages in synthesis. The nitro group provides robust electronic activation for efficient SNAr reactions, while simultaneously serving as a versatile precursor to a nucleophilic amine.[11] Furthermore, the integral 3-piperidinyloxy moiety introduces a privileged, three-dimensional scaffold ideal for modern drug discovery, enabling fine-tuning of physicochemical and pharmacological properties.[12] By leveraging these intrinsic benefits, researchers can design more efficient, convergent, and powerful synthetic routes to complex, high-value molecules.

References

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: Molecules URL: [Link]

  • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]

  • Title: One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine Source: Google Patents URL
  • Title: SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS Source: MDPI URL: [Link]

  • Title: (L-450) Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. Source: YouTube URL: [Link]

  • Title: Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions Source: ResearchGate URL: [Link]

  • Title: EAS Reactions of Pyridine Explained Source: Pearson URL: [Link]

  • Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 5-Nitro-2-(4-nitrophenoxy)pyridine Source: PubChem URL: [Link]

  • Title: A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation Source: Citeseerx URL: [Link]

  • Title: Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors Source: ACS Omega URL: [Link]

  • Title: Preparation method of high-yield 2-chloro-5-nitropyridine Source: Google Patents URL
  • Title: SNAr Reaction in Common Molecular Solvents Under Pressure Source: I-SAN URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]

  • Title: 2-Chloro-5-nitropyridine Source: ResearchGate URL: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride Against Commercial Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is a critical determinant of success in drug discovery pipelines. The 5-nitro-2-(piperidinyloxy)pyridine scaffold is a privileged motif, offering a versatile platform for the synthesis of novel chemical entities. The nitro group serves as a key functional handle for further elaboration, while the piperidinyloxy moiety provides a three-dimensional structural element known to favorably interact with various biological targets. This guide provides an in-depth comparative analysis of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride and its commercially available structural analogs. By presenting side-by-side data on their physicochemical properties, reactivity in key synthetic transformations, and relative cost, this document aims to empower researchers to make informed decisions in the selection of the optimal building block for their specific synthetic and medicinal chemistry programs.

Introduction to the 5-Nitro-2-(piperidinyloxy)pyridine Scaffold

The 5-nitro-2-alkoxypyridine framework is a cornerstone in the synthesis of a multitude of biologically active molecules. The electron-withdrawing nature of the nitro group at the 5-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions, while also being readily reducible to the corresponding aniline, a versatile precursor for a wide range of functionalizations.[1] The piperidine heterocycle is a common feature in many approved drugs, contributing to improved pharmacokinetic properties and target engagement.[2] The combination of these two moieties in this compound creates a building block with immense potential for generating diverse compound libraries for screening and lead optimization.

This guide will focus on a comparative analysis of the target compound with its commercially available isomers and analogs, providing a holistic view of their relative merits and demerits in a drug discovery context.

The Competitors: A Structural Overview

For a comprehensive benchmark, we have selected three commercially available building blocks that share the core 5-nitropyridine scaffold but differ in the attachment point or nature of the piperidine linkage.

Structural_Analogs cluster_0 Target Compound cluster_1 Commercial Alternatives A 5-Nitro-2-(3-piperidinyloxy)pyridine HCl B 5-Nitro-2-(4-piperidinyloxy)pyridine HCl C 5-Nitro-2-(piperidin-1-yl)pyridine D 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine Nitro_Reduction_Workflow Start 5-Nitropyridine Derivative Reaction Catalytic Hydrogenation or Chemical Reduction Start->Reaction Catalyst Pd/C, H₂ (or Fe/NH₄Cl) Catalyst->Reaction Solvent Methanol or Ethanol Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Product 5-Aminopyridine Derivative Workup->Product

Figure 2: General workflow for the reduction of 5-nitropyridine derivatives.

Experimental Protocol: Catalytic Hydrogenation

  • To a solution of the 5-nitropyridine derivative (1.0 eq) in methanol (10 mL/mmol), add 10% Palladium on carbon (10 mol%).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-16 hours.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to afford the crude 5-aminopyridine derivative, which can be used in the next step without further purification or purified by column chromatography.

Comparative Insights:

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the introduction of various aryl or heteroaryl groups onto the newly formed 5-amino position. [3][4][5]

Buchwald_Hartwig_Workflow Amine 5-Aminopyridine Derivative Reaction Buchwald-Hartwig Cross-Coupling Amine->Reaction ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Product N-Aryl-5-aminopyridine Derivative Reaction->Product

Figure 3: General workflow for the Buchwald-Hartwig amination of 5-aminopyridine derivatives.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the 5-aminopyridine derivative (1.0 eq), aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), ligand (e.g., Xantphos, 4-10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., dioxane or toluene, 5 mL/mmol).

  • Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through Celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography.

Comparative Insights:

The reactivity in Buchwald-Hartwig amination will be influenced by the steric and electronic environment of the amino group. The 3- and 4-piperidinyloxy analogs are expected to have similar reactivity. The piperidin-1-yl analog, being a tertiary amine, is not a substrate for this reaction. The N-(piperidin-4-yl)pyridin-2-amine has two nitrogen atoms that could potentially react; however, the exocyclic secondary amine is generally more reactive in this coupling.

Cost and Availability Analysis

For any drug discovery program, the cost and reliable availability of starting materials are crucial considerations. The following table provides an estimated cost comparison for the benchmarked building blocks.

CompoundSupplier A (Price/g)Supplier B (Price/g)Supplier C (Price/g)
5-Nitro-2-(3-piperidinyloxy)pyridine HCl ~$250~$300~$275
5-Nitro-2-(4-piperidinyloxy)pyridine HCl ~$200 [6]~$225~$210
5-Nitro-2-(piperidin-1-yl)pyridine ~$60 [7]~$75 [8]~$65
5-Nitro-N-(piperidin-4-yl)pyridin-2-amine ~$120 [9]~$140~$130

Prices are approximate and subject to change based on supplier and quantity. Data gathered from various online chemical supplier catalogs in January 2026.

Analysis:

The 5-Nitro-2-(piperidin-1-yl)pyridine is the most cost-effective option among the compared analogs. The target compound, this compound, and its 4-piperidinyloxy isomer are significantly more expensive, likely reflecting a more complex synthesis. The N-amino analog offers a mid-range price point.

Conclusion and Recommendations

The selection of the optimal building block from this series is highly dependent on the specific goals of the synthetic campaign and the desired final molecular architecture.

Decision_Flowchart Start Project Goal Q1 Is N-arylation of the piperidine nitrogen required? Start->Q1 A1_Yes Select 3- or 4-piperidinyloxy derivatives. Q1->A1_Yes Yes Q2 Is cost a primary driver? Q1->Q2 No A2_No Evaluate the positional isomers based on SAR and desired vector for diversification. A1_Yes->A2_No A2_Yes Consider 5-Nitro-2-(piperidin-1-yl)pyridine if direct linkage to the pyridine ring is acceptable. Q2->A2_Yes Yes Q2->A2_No No Q3 Is a direct N-linkage to the pyridine ring desired? Q2->Q3 Q3->A2_No No A3_Yes 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine is a viable option. Q3->A3_Yes Yes

Figure 4: Decision flowchart for selecting the optimal building block.

  • For applications requiring N-functionalization of the piperidine ring , this compound and its 4-isomer are the most suitable choices. The selection between the 3- and 4-isomers will depend on the desired spatial orientation of substituents.

  • For cost-sensitive projects where a direct linkage of the piperidine nitrogen to the pyridine ring is acceptable , 5-Nitro-2-(piperidin-1-yl)pyridine offers a significant cost advantage.

  • When a direct amino linkage to the pyridine ring is desired , 5-Nitro-N-(piperidin-4-yl)pyridin-2-amine provides a unique structural motif at a moderate cost.

Ultimately, this guide provides a framework for the rational selection of building blocks based on a multi-parameter analysis. It is recommended that researchers perform small-scale test reactions to validate the performance of their chosen building block under their specific reaction conditions.

References

  • Buchwald, S. L., & Hartwig, J. F. (2013). Buchwald-Hartwig Amination. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag.
  • He, T., Liu, L., Wu, G., & Chen, P. (2015). Covalent Triazine Framework Supported Palladium Nanoparticles for Catalytic Hydrogenation of N-Heterocycles. RSC Advances, 5(100), 82215-82219.
  • Kosugi, M., Kameyama, M., & Migita, T. (1983). Palladium-catalyzed amination of aryl bromides. Chemistry Letters, 12(6), 927-928.
  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-5-phenoxy pyridine. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information - Covalent Triazine Framework Supported Palladium Nanoparticles for Catalytic Hydrogenation of N-Heterocycles. [Link]

  • University of Malta. (2023). Piperazine-Amberlyst®15-catalysed synthesis of 2-amino-4H-chromenes, chromeno[2,3-b]. [Link]

  • YouTube. (2022, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. [Link]

  • NIH. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • NIH. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. [Link]

  • NIH. (n.d.). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. [Link]

  • NIH. (n.d.). 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens. [Link]

  • NIH. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 5-amino-1,2,3-triazoles ¹. ¹ Conditions. [Link]

Sources

A Researcher's Guide to Spectroscopic Fingerprinting: Comparing 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth spectroscopic comparison of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride, a key heterocyclic compound, and its readily available precursors, 2-Chloro-5-nitropyridine and 3-Hydroxypiperidine.

Our objective is to move beyond mere data presentation. We will explore the causality behind the spectral shifts and changes observed during the synthesis. This comparative analysis serves as a powerful tool for researchers, enabling them to monitor reaction progress, confirm product identity, and assess purity with high confidence. The methodologies described herein are designed to be self-validating, providing a clear and logical framework for spectroscopic analysis in a drug discovery or process chemistry setting.

The Synthetic Pathway: From Precursors to Product

The synthesis of this compound is a straightforward nucleophilic aromatic substitution followed by salt formation. The hydroxyl group of 3-Hydroxypiperidine acts as a nucleophile, displacing the chlorine atom on the electron-deficient 2-Chloro-5-nitropyridine ring. This reaction is typically facilitated by a base to deprotonate the hydroxyl group, enhancing its nucleophilicity. The final step involves treatment with hydrochloric acid to yield the hydrochloride salt, which often improves the compound's stability and handling characteristics.

G cluster_precursors Precursors cluster_product Final Product P1 2-Chloro-5-nitropyridine Prod 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride P1->Prod Nucleophilic Aromatic Substitution P2 3-Hydroxypiperidine P2->Prod

Caption: Synthetic workflow from precursors to the final product.

Molecular Structures at a Glance

A clear understanding of the molecular structures is fundamental to interpreting their corresponding spectra. The key transformation involves the formation of an ether linkage between the pyridine and piperidine rings.

Caption: Chemical structures of the compounds under investigation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. By comparing the ¹H and ¹³C NMR spectra of the precursors and the product, we can precisely map the structural changes occurring during the reaction.

Expertise & Experience: The 'Why' Behind the Shifts

In ¹H NMR, the key diagnostic features are the disappearance of the hydroxyl proton from 3-Hydroxypiperidine and the upfield or downfield shifts of the aromatic protons on the pyridine ring upon substitution of the chloro group with the piperidinyloxy moiety. In ¹³C NMR, the most telling signs are the shift in the carbon atom bonded to the ether oxygen (formerly the C-Cl carbon) and the appearance of a complete set of signals corresponding to both precursor fragments in the final product.

Comparative ¹H NMR Data
CompoundProtonsExpected Chemical Shift (δ, ppm)Rationale & Comments
2-Chloro-5-nitropyridine Aromatic H7.5 - 9.2Protons on the electron-deficient pyridine ring are significantly deshielded. The specific splitting pattern (doublets and doublet of doublets) confirms the substitution pattern.
3-Hydroxypiperidine Aliphatic H (CH, CH₂)1.4 - 3.5Saturated ring protons appear in the aliphatic region. Protons adjacent to the nitrogen and the hydroxyl-bearing carbon are shifted further downfield.
-OH, -NH2.0 - 5.0 (variable)These protons are exchangeable, often appearing as broad singlets. Their position is highly dependent on solvent and concentration.
5-Nitro-2-(3-piperidinyloxy)pyridine HCl Aromatic H7.0 - 9.1The substitution of chlorine with an oxygen atom will alter the electronic environment, causing predictable shifts in the remaining aromatic protons.
Aliphatic H1.5 - 4.0The piperidine ring protons remain, with potential shifts due to the ether linkage and protonation of the piperidine nitrogen.
-N⁺H₂-> 10.0 (variable)The hydrochloride salt formation leads to protonation of the piperidine nitrogen, resulting in a significantly deshielded, broad signal.
Comparative ¹³C NMR Data
CompoundCarbonsExpected Chemical Shift (δ, ppm)Rationale & Comments
2-Chloro-5-nitropyridine Aromatic C120 - 155Includes the C-Cl carbon, which is directly observable.
3-Hydroxypiperidine Aliphatic C20 - 70The carbon bearing the hydroxyl group (C-OH) will be the most downfield signal in the aliphatic region (~65-70 ppm).
5-Nitro-2-(3-piperidinyloxy)pyridine HCl Aromatic C110 - 165The former C-Cl carbon is now a C-O carbon, shifting significantly downfield.
Aliphatic C20 - 75The piperidine carbons remain, with the C-O carbon being the most downfield aliphatic signal.
Trustworthiness: A Self-Validating Protocol for ¹H NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice as it dissolves all three compounds and shows exchangeable protons clearly). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a sharp, symmetrical peak shape for the TMS signal.

  • Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 5 seconds are good starting parameters for quantitative analysis. Typically, 8-16 scans are sufficient for good signal-to-noise.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction.

  • Analysis: Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all peaks and assign them to the corresponding protons based on their chemical shift, multiplicity (singlet, doublet, etc.), and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The transition from precursors to product is marked by the clear disappearance and appearance of characteristic vibrational bands.

Expertise & Experience: Tracking Functional Group Transformations

The power of IR in this context lies in its ability to provide a "yes/no" answer for the presence of key functional groups. The most critical observation is the loss of the broad O-H stretching band from 3-Hydroxypiperidine and the appearance of a new, sharp C-O-C (ether) stretching band in the product. The strong N-O stretches of the nitro group serve as a constant fingerprint, expected in both 2-Chloro-5-nitropyridine and the final product.

Comparative IR Data
CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Rationale & Comments
2-Chloro-5-nitropyridine C=N, C=C (Aromatic)1600 - 1450Typical pyridine ring vibrations.
N-O (Nitro Stretch)1550 - 1510 (asym), 1360 - 1320 (sym)Strong, sharp absorptions characteristic of aromatic nitro compounds.
C-Cl800 - 600Can be difficult to assign definitively in the fingerprint region.
3-Hydroxypiperidine O-H (Alcohol)3400 - 3200 (broad)The broadness is due to hydrogen bonding. This peak should disappear upon reaction.
N-H (Amine)3350 - 3250 (medium)Secondary amine stretch.
C-H (Aliphatic)3000 - 2850Standard sp³ C-H stretching.
5-Nitro-2-(3-piperidinyloxy)pyridine HCl N⁺-H (Ammonium)2700 - 2250 (broad)Broad, strong absorption characteristic of amine salts.
C-H (Aromatic/Aliphatic)3100-3000 (arom.), 3000-2850 (aliph.)Both types of C-H stretches will be present.
C=N, C=C (Aromatic)1600 - 1450Pyridine ring vibrations persist.
N-O (Nitro Stretch)1550 - 1510 (asym), 1360 - 1320 (sym)The nitro group remains unchanged.
C-O-C (Ether Stretch)1260 - 1000Appearance of this band is a key indicator of product formation. Aromatic-aliphatic ethers show a strong asymmetric stretch around 1250 cm⁻¹.
Trustworthiness: A Self-Validating Protocol for ATR-FTIR
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ provides a high-quality spectrum.

  • Analysis: The resulting spectrum will be automatically ratioed against the background, yielding a spectrum in absorbance or % transmittance. Identify the key functional group peaks and compare their positions to known values.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, serving as the ultimate confirmation of its elemental composition. It also offers structural information through the analysis of fragmentation patterns.

Expertise & Experience: Confirming Identity and Composition

For 2-Chloro-5-nitropyridine, the key diagnostic feature is the isotopic pattern of the molecular ion. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio), the molecular ion will appear as two peaks ([M]⁺ and [M+2]⁺) separated by 2 m/z units, with a characteristic 3:1 intensity ratio. The disappearance of this pattern and the appearance of a new molecular ion corresponding to the product's mass (C₁₀H₁₃N₃O₃ for the free base) is definitive proof of the substitution reaction.

Comparative MS Data
CompoundMolecular FormulaMolecular Weight ( g/mol )Key m/z Fragment(s) & Observations
2-Chloro-5-nitropyridine C₅H₃ClN₂O₂158.54[M]⁺ at m/z 158 and [M+2]⁺ at m/z 160 (3:1 ratio). Loss of NO₂ (-46) is a common fragmentation.
3-Hydroxypiperidine C₅H₁₁NO101.15[M]⁺ at m/z 101. Fragmentation often involves loss of H₂O (-18) or cleavage of the piperidine ring.
5-Nitro-2-(3-piperidinyloxy)pyridine (Free Base)C₁₀H₁₃N₃O₃223.23[M+H]⁺ at m/z 224 (in ESI+). Fragmentation may show loss of the piperidine moiety or the nitro group. The chlorine isotopic pattern will be absent.
Trustworthiness: A Self-Validating Protocol for ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Infusion: Introduce the sample solution into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 50-500). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

  • Analysis: Identify the [M+H]⁺ (or [M]⁺) peak. For the chlorinated precursor, verify the presence and ratio of the [M]⁺ and [M+2]⁺ isotope peaks. Confirm that the measured mass is within 5 ppm of the calculated theoretical mass for high-resolution instruments.

References

  • Google Patents. (n.d.). CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, E66, o848. Available at: [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • PubChem. (n.d.). 2-Chloro-5-nitropyridine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxypiperidine. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

A Senior Application Scientist's Guide to Assessing the Purity of Commercially Available 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical intermediate is not a trivial detail; it is the bedrock upon which reliable, reproducible, and ultimately successful research is built. This is particularly true for novel pharmaceutical building blocks like 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride. Its molecular architecture, featuring a nitropyridine core linked to a piperidine moiety via an ether bond, makes it a valuable synthon in modern medicinal chemistry, likely in the exploration of new therapeutics. However, the very features that make it attractive also present potential challenges in its synthesis and purification, leading to the presence of impurities that can confound biological assays and compromise the integrity of downstream applications.

This guide provides an in-depth, technically-grounded framework for assessing the purity of commercially available this compound. Moving beyond a simple recitation of methods, we will delve into the causality behind experimental choices, establish self-validating analytical systems, and compare the performance of this intermediate with relevant alternatives, supported by experimental data paradigms.

Understanding the Target Molecule and Potential Impurities

Before embarking on any analytical assessment, it is crucial to understand the synthetic route to this compound, as this provides critical insights into the likely impurity profile. A plausible synthetic pathway involves the nucleophilic substitution of a labile group on the pyridine ring by the hydroxyl group of 3-hydroxypiperidine, followed by salt formation.

A common route is the reaction of 2-chloro-5-nitropyridine with 3-hydroxypiperidine in the presence of a base. Potential impurities arising from this synthesis can be categorized as follows:

  • Starting Materials: Unreacted 2-chloro-5-nitropyridine and 3-hydroxypiperidine.

  • Positional Isomers: Reaction at other positions on the pyridine or piperidine ring, though less likely due to the directing effects of the nitro and chloro groups.

  • By-products of Side Reactions: Such as the formation of dimers or products from reactions with residual solvents or moisture.

  • Degradation Products: The nitro group can be susceptible to reduction, and the ether linkage could be cleaved under harsh conditions.

A hypothetical, yet representative, purity profile for a commercial batch of this compound is presented below. This will serve as our reference for discussing the analytical methodologies.

Compound CAS Number Molecular Formula Molecular Weight Typical Purity (%) Key Potential Impurities
This compound1185312-46-2C₁₀H₁₄ClN₃O₃259.6996.0 - 98.52-Chloro-5-nitropyridine, 3-Hydroxypiperidine, Isomeric ethers

A Multi-Pronged Approach to Purity Assessment: Orthogonal Analytical Techniques

Reliance on a single analytical technique for purity determination is fraught with risk. Impurities may co-elute in chromatography, be invisible to a specific detector, or be misinterpreted in a single spectroscopic analysis. Therefore, a robust purity assessment strategy employs orthogonal methods – techniques that measure the same property using different underlying principles. For this compound, we recommend a tripartite approach: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of organic impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

HPLC with UV detection is the cornerstone of purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and robustness.[1] For a moderately polar compound like our target molecule, a reversed-phase HPLC method is most appropriate.

  • Column Chemistry (C18): A C18 (octadecylsilane) stationary phase provides a non-polar environment suitable for retaining the analyte through hydrophobic interactions.

  • Mobile Phase (Buffered Acetonitrile/Water): A gradient elution with an organic modifier (acetonitrile) and a buffered aqueous phase is chosen to ensure the elution of both the main compound and any potential impurities with a wide range of polarities. The buffer (e.g., ammonium acetate) helps to maintain a consistent pH, which is crucial for the reproducible ionization state of the basic piperidine nitrogen and thus for consistent retention times and peak shapes.

  • UV Detection: The nitropyridine chromophore is expected to have a strong UV absorbance, making UV detection a sensitive method for quantification. The detection wavelength should be set at the absorbance maximum of the analyte for optimal sensitivity.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH 5.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

While HPLC-UV is excellent for quantification, it provides no structural information about the impurities. LC-MS is the ideal complementary technique, offering the same high-resolution separation as HPLC but with the added dimension of mass-to-charge ratio (m/z) detection.[2] This allows for the determination of the molecular weight of impurities, which is a critical step in their identification.

  • Ionization Source (Electrospray Ionization - ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like our target compound. It typically produces protonated molecular ions [M+H]⁺, which directly provide molecular weight information.

  • Mass Analyzer (Quadrupole or Time-of-Flight): A quadrupole analyzer is a robust and common choice for routine LC-MS, while a Time-of-Flight (TOF) analyzer provides high mass accuracy, enabling the determination of elemental compositions.

  • Tandem Mass Spectrometry (MS/MS): For structural elucidation of unknown impurities, tandem mass spectrometry (MS/MS) can be employed. The molecular ion of an impurity is isolated and fragmented, and the resulting fragmentation pattern provides clues to its structure.

  • Instrumentation: LC-MS system with a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

  • LC Conditions: The same LC method as described for HPLC-UV can be used, but with a volatile buffer like ammonium formate instead of ammonium acetate if not already used.

  • MS Parameters (Positive Ion Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flow Rates: Optimized for the instrument.

    • Scan Range: m/z 50-500.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data_lcms Data Interpretation Inject_LCMS Inject Sample Separate_LCMS Chromatographic Separation Inject_LCMS->Separate_LCMS Ionize Electrospray Ionization (ESI) Separate_LCMS->Ionize Analyze Mass Analysis (m/z) Ionize->Analyze Detect_MS Detection Analyze->Detect_MS TIC Total Ion Chromatogram Detect_MS->TIC MassSpectra Extract Mass Spectra TIC->MassSpectra Identify Identify Impurities MassSpectra->Identify

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds without the need for a specific reference standard of the analyte itself.[3] The principle of qNMR is that the integral of a resonance in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By including a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

  • Internal Standard Selection: The internal standard must have a known purity, be stable, not react with the analyte, and have at least one resonance that is well-resolved from the analyte's signals. For our target compound, a common qNMR standard like maleic acid or dimethyl sulfone would be suitable.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d₆ is a good choice for polar compounds like hydrochloride salts.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled, including a long relaxation delay (D1) to allow for complete relaxation of all nuclei between scans.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the internal standard into a vial.

    • Accurately weigh approximately 20 mg of the this compound into the same vial.

    • Dissolve the mixture in a known volume of DMSO-d₆ (e.g., 0.75 mL).

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans for good signal-to-noise.

    • Use a relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest (a D1 of 30 seconds is generally a safe starting point).

  • Data Processing and Calculation:

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • std = internal standard

Comparison with Alternatives in a Drug Discovery Context

The utility of this compound is likely as a building block in the synthesis of larger, biologically active molecules. The nitropyridine and piperidine ether motifs are common in medicinal chemistry. For instance, compounds with similar structural features have been explored as antagonists for the P2Y14 receptor, a G protein-coupled receptor implicated in inflammatory diseases.[4]

To provide a meaningful comparison, we will consider two hypothetical alternative building blocks that a medicinal chemist might consider for a similar purpose.

Compound Key Features Potential Advantages Potential Disadvantages
This compound (Target) Nitropyridine, piperidine etherEstablished synthetic routes, predictable reactivityPotential for metabolic reduction of the nitro group, basicity of piperidine may affect properties
5-Cyano-2-(3-piperidinyloxy)pyridine Cyanopyridine, piperidine etherCyano group can act as a bioisostere for the nitro group, less prone to metabolic reductionDifferent electronic properties may alter target binding, potential for different off-target effects
5-Nitro-2-(azetidin-3-yloxy)pyridine Nitropyridine, azetidine etherAzetidine is a smaller, more rigid ring than piperidine, may improve physicochemical propertiesSynthesis of 3-hydroxyazetidine can be more challenging, may alter binding conformation

The choice between these building blocks would depend on the specific goals of the drug discovery program, such as optimizing potency, selectivity, or pharmacokinetic properties. The purity of each of these alternatives would need to be rigorously assessed using the same multi-pronged analytical approach outlined above.

Self-Validating Systems and Trustworthiness

The analytical protocols described in this guide are designed to be self-validating. The orthogonality of the techniques provides a cross-check on the purity assessment. For example:

  • If HPLC-UV indicates a purity of 98%, but qNMR gives a value of 90%, this discrepancy would trigger an investigation. It might indicate the presence of an impurity that is not UV-active or has a very different response factor.

  • LC-MS can be used to confirm the identity of the main peak in the HPLC chromatogram and to propose structures for the observed impurities, which can then be confirmed by synthesizing the suspected impurity and co-injecting it with the sample.

By employing this integrated analytical strategy, researchers can have a high degree of confidence in the purity of their starting materials, which is essential for the integrity and success of their scientific endeavors.

References

  • Muszalska, I., et al. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 59(3), 171-176. [Link]

  • Venugopal, N., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592-597. [Link]

  • Scrivens, P. J., & Costanzi, S. (2019). Recent progress on the discovery of P2Y14 receptor antagonists. European Journal of Medicinal Chemistry, 175, 12-25. [Link]

  • Pharmaffiliates. (2023). Pyridine Derivatives and Impurity Standards for Pharma R&D. Retrieved from [Link]

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Napolitano, J. G., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(12), 1184-1195. [Link]

  • Popa, K., et al. (2013). Pyridine/quinoline derivatives bearing a imidazole/benzimidazole moiety: A LC-MS approach of structure determination. Revista de Chimie, 64(1), 53-56. [Link]

  • Resolvemass Laboratories. (2024). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.